molecular formula C5H11NO B1149104 Piperidin-4-ol-d5 CAS No. 1219799-35-5

Piperidin-4-ol-d5

Número de catálogo: B1149104
Número CAS: 1219799-35-5
Peso molecular: 106.18 g/mol
Clave InChI: HDOWRFHMPULYOA-QJWYSIDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperidin-4-ol-d5, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 106.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,3,4,5,5-pentadeuteriopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-QJWYSIDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1([2H])O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219799-35-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219799-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1219799-35-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Piperidin-4-ol-d5 in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Piperidin-4-ol-d5, a deuterated stable isotope-labeled compound, in the landscape of pharmaceutical research and development. We will explore its primary function as an internal standard in quantitative analysis, its utility in pharmacokinetic studies, and provide representative experimental protocols and data for its effective implementation.

Introduction: The Significance of Isotopic Labeling

In drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. Stable isotope labeling, particularly with deuterium, has become an indispensable tool. Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium, a non-radioactive, stable isotope of hydrogen. This substitution offers a subtle yet powerful modification that can be leveraged in various analytical and metabolic studies.

This compound is the deuterium-labeled version of Piperidin-4-ol. The piperidine nucleus is a prevalent structural motif found in a wide array of FDA-approved pharmaceuticals. Consequently, understanding the metabolism and quantification of piperidine-containing compounds is a frequent challenge in drug development. This compound serves as a critical analytical reagent in this context.

Core Applications of this compound

The primary applications of this compound in a research setting are:

  • Internal Standard for Quantitative Analysis : The most common use of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). This compound fits these criteria perfectly when quantifying its non-deuterated counterpart, Piperidin-4-ol. It allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

  • Tracer in Pharmacokinetic and Metabolic Studies : Stable isotope-labeled compounds are instrumental as tracers in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][2] By administering the deuterated version of a compound, researchers can track its fate in a biological system, differentiate it from the endogenous or co-administered non-labeled compound, and identify its metabolites using mass spectrometry.

The fundamental principle that also makes deuterated compounds interesting for therapeutic applications is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, which can slow down the metabolic breakdown of a drug. This "deuterium switch" can lead to an improved pharmacokinetic profile, such as a longer half-life.

Quantitative Data and Properties

While a specific certificate of analysis for this compound was not available in the conducted search, the following table summarizes the typical quantitative data for such a deuterated internal standard. These values are representative and should be confirmed with the supplier's documentation.

PropertyValue (Analyte: Piperidin-4-ol)Value (Internal Standard: this compound)Rationale for Importance
Molecular Formula C₅H₁₁NOC₅H₆D₅NOD5 substitution provides a clear mass shift.
Monoisotopic Mass 101.0841 g/mol 106.1155 g/mol The mass difference is critical for MS detection.
Mass Difference N/A+5 DaSufficient mass difference to prevent isotopic overlap.
Isotopic Purity N/ATypically >98%High purity ensures minimal interference at the analyte's mass.
Chemical Purity >99%>99%Ensures that observed signals are from the compound of interest.

Logical Workflow for Using an Internal Standard

The following diagram illustrates the rationale behind using a stable isotope-labeled internal standard in quantitative mass spectrometry.

internal_standard_logic cluster_problem The Challenge in Quantitative MS cluster_solution The Solution: Stable Isotope-Labeled Internal Standard problem Variability in: - Sample Preparation (e.g., extraction loss) - LC Injection Volume - Ionization Suppression/Enhancement inaccurate Inaccurate & Imprecise Quantification problem->inaccurate add_is Add a known amount of IS to every sample and standard inaccurate->add_is Solution Addresses Problem is_props Internal Standard (IS) Properties: - Chemically identical to analyte - Co-elutes with analyte - Different mass (due to isotopes) is_props->add_is is_affected IS is affected by variability in the same way as the analyte add_is->is_affected ratio Measure the Ratio of Analyte Peak Area / IS Peak Area is_affected->ratio accurate Accurate & Precise Quantification ratio->accurate

Caption: Logic of using an internal standard to correct for experimental variability.

Representative Experimental Protocol: Quantification of Piperidin-4-ol using this compound by LC-MS/MS

This section provides a detailed, representative methodology for the quantification of Piperidin-4-ol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

  • Piperidin-4-ol (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Piperidin-4-ol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Method Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Piperidin-4-ol: Q1: 102.1 m/z → Q3: 84.1 m/z

      • This compound: Q1: 107.1 m/z → Q3: 89.1 m/z

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard for all injections.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression (typically with 1/x² weighting) to determine the best fit.

  • Use the regression equation to calculate the concentration of Piperidin-4-ol in the QC and unknown samples.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow described above.

experimental_workflow cluster_prep 1. Solution Preparation cluster_sample_proc 2. Sample Processing cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing stock_analyte Analyte Stock (Piperidin-4-ol) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) work_is IS Working Solution stock_is->work_is sample 50 µL Sample (Standard, QC, or Unknown) add_is Add 10 µL IS Working Solution sample->add_is ppt Add 200 µL Cold ACN (Protein Precipitation) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometry Detection (ESI+, MRM Mode) lc->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: A typical LC-MS/MS workflow for quantification using an internal standard.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical industry. Its primary role as a stable isotope-labeled internal standard enables the robust and accurate quantification of its non-deuterated analog, which is a common structural component of many drug candidates. The principles and protocols outlined in this guide demonstrate its straightforward application in a modern analytical laboratory, underscoring the importance of deuterated compounds in advancing drug development. By providing a reliable means of quantification, this compound helps to ensure the quality and integrity of data in preclinical and clinical studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-4-ol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidin-4-ol-d5, a deuterated isotopologue of Piperidin-4-ol. This document details a feasible synthetic route, experimental protocols, and expected analytical data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to assist researchers in the preparation and verification of this labeled compound.

Introduction

Piperidin-4-ol is a key building block in the synthesis of numerous pharmaceuticals and biologically active compounds. The introduction of deuterium atoms into such molecules, creating isotopologues like this compound, is a critical strategy in drug discovery and development. Deuterium labeling can offer several advantages, including altering metabolic pathways, enhancing pharmacokinetic profiles, and serving as internal standards in quantitative bioanalytical studies. This guide focuses on a robust method for the synthesis of this compound and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a ruthenium-catalyzed hydrogen-deuterium (H-D) exchange reaction on the non-deuterated precursor, Piperidin-4-ol, using deuterium oxide (D₂O) as the deuterium source. This method is known to deuterate piperidines at the carbon atoms alpha and beta to the nitrogen atom[1].

Synthesis Pathway

The proposed synthetic pathway involves the direct exchange of protons for deuterons on the piperidine ring. The ruthenium catalyst facilitates the activation of C-H bonds, allowing for their cleavage and subsequent formation of C-D bonds in the presence of an excess of D₂O.

Synthesis_Pathway Synthesis of this compound Piperidin4ol Piperidin-4-ol Reagents RuCl₃ (cat.) D₂O Piperidin4ol_d5 This compound Piperidin4ol->Piperidin4ol_d5 H-D Exchange

A schematic overview of the synthesis of this compound.
Experimental Protocol

This protocol is a generalized procedure based on established methods for ruthenium-catalyzed H-D exchange reactions. Optimization of reaction conditions may be necessary to achieve desired deuteration levels and yields.

Materials:

  • Piperidin-4-ol

  • Ruthenium(III) chloride (RuCl₃)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve Piperidin-4-ol (1.0 g, 9.89 mmol) in anhydrous DMSO (20 mL).

  • Addition of Reagents: To the stirred solution, add RuCl₃ (5 mol %, 0.10 g, 0.49 mmol) followed by D₂O (5.0 mL, 277 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by taking aliquots and analyzing them by ¹H NMR or MS.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Characterization_Workflow Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification NMR ¹H NMR, ¹³C NMR, ²H NMR Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS Final_Product Pure, Characterized This compound NMR->Final_Product MS->Final_Product

A flowchart illustrating the characterization process.
Quantitative Data Summary

The following table summarizes the expected and theoretical data for this compound. Actual experimental values may vary.

ParameterPiperidin-4-olThis compound (Predicted)
Molecular Formula C₅H₁₁NOC₅H₆D₅NO
Molecular Weight 101.15 g/mol 106.18 g/mol
Yield ->80% (expected)
Purity ->98% (expected after purification)
Deuterium Incorporation ->95% at C2, C3, C5, C6 (expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the sites and extent of deuteration.

  • ¹H NMR: The proton NMR spectrum of successfully deuterated this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons at the C2, C3, C5, and C6 positions. The signal for the proton at C4 would remain, albeit as a simplified multiplet due to the absence of coupling to adjacent deuterons.

  • ¹³C NMR: The carbon NMR spectrum will show the presence of all five carbon atoms of the piperidine ring. The signals for the deuterated carbons (C2, C3, C5, and C6) will appear as multiplets due to C-D coupling and will be significantly less intense than the signal for the non-deuterated C4.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C2, C3, C5, and C6 positions, providing direct evidence of deuteration at these sites.

Predicted NMR Data (in CDCl₃):

NucleusPositionChemical Shift (δ, ppm) (Predicted)Multiplicity
¹H H-4~3.7m
NH, OHvariablebr s
¹³C C-4~67s
C-2, C-6~45m (due to C-D coupling)
C-3, C-5~34m (due to C-D coupling)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to analyze its fragmentation pattern.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) in the EI mass spectrum of this compound is expected at m/z 106. The fragmentation pattern will be indicative of the piperidine ring structure, with fragments showing mass shifts corresponding to the incorporated deuterium atoms.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 107.

Predicted Mass Spectrometry Data:

Ionm/z (Predicted)Description
[M]⁺ 106Molecular Ion
[M+H]⁺ 107Protonated Molecule
[M-D]⁺ 104Loss of a deuterium atom
[M-H₂O]⁺ 88Loss of water (from non-deuterated OH)

Conclusion

This technical guide outlines a practical approach for the synthesis and characterization of this compound. The described ruthenium-catalyzed H-D exchange offers a straightforward method for the preparation of this valuable deuterated building block. The provided analytical data, while predictive, serves as a solid benchmark for researchers to confirm the successful synthesis and purity of their product. The availability of well-characterized deuterated compounds like this compound is crucial for advancing research in drug metabolism, pharmacokinetics, and the development of new therapeutic agents.

References

An In-depth Technical Guide to Piperidin-4-ol-d5 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Gold Standard in Bioanalysis

In the precise quantification of analytes within complex biological matrices, stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the gold standard, particularly for mass spectrometry-based methods.[1] Regulatory bodies, including the FDA and EMA, recommend the use of a SIL version of the analyte as the internal standard (IS) whenever possible to ensure the accuracy and precision of bioanalytical data.[1][2] Piperidin-4-ol-d5 is the deuterated analogue of Piperidin-4-ol, a common structural motif in many pharmaceutical compounds.[3][4] By replacing five hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound offers a distinct mass shift.[5] This allows it to be differentiated from the unlabeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability.[5][6]

The use of a high-purity SIL-IS like this compound is crucial for compensating for matrix effects, ion suppression, and variations in sample recovery, leading to robust and reliable quantification in pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][5]

Core Data and Physicochemical Properties

The fundamental characteristics of an internal standard determine its suitability for a given assay. The properties of this compound are summarized below, providing essential data for method development.

Quantitative Data Value Reference
Chemical Formula C₅H₆D₅NOPubChem CID: 171394745
Molecular Weight 106.18 g/mol Calculated
Monoisotopic Mass 106.1253 DaCalculated
Exact Mass (as HCl salt) 142.0921 Da[7]
Isotopic Purity Typically ≥ 98%General industry standard
Appearance Off-white to pale yellow solidGeneral observation
Precursor Ion (M+H)⁺ m/z 107.1Calculated

Note: The precursor ion is calculated based on the monoisotopic mass of the free base + the mass of a proton.

Experimental Protocol: Quantification in Human Plasma

This section provides a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for quantifying a hypothetical analyte in human plasma using this compound as the internal standard.

3.1 Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh ~2.0 mg of the analyte reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1.0 mg/mL.

  • IS Stock Solution (1.0 mg/mL): Accurately weigh ~2.0 mg of this compound and dissolve in methanol to a final concentration of 1.0 mg/mL.

  • Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QCs by serially diluting the analyte stock solution with a 50:50 methanol:water mixture. These standards are then spiked into blank human plasma to achieve the desired concentration range for the calibration curve.[2][8]

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation and IS spiking solution.

3.2 Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex each sample vigorously for 1 minute to ensure complete mixing and protein precipitation.[9][10]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

3.3 LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.[9]

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: Linear ramp to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Return to 5% B

      • 3.6-5.0 min: Re-equilibrate at 5% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: [Determined during method development, e.g., m/z 150.2 → 91.1]

      • This compound (IS): m/z 107.1 → [Product ion determined during method development, e.g., 88.1]

    • Instrument Parameters: Optimize source temperature, gas flows, declustering potential, and collision energy for both the analyte and IS to maximize signal response.

3.4 Data Analysis

  • Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.[10]

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.[9][10]

  • Construct a calibration curve by performing a linear regression (typically with 1/x² weighting) of the PAR against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in QCs and unknown samples by interpolating their calculated PAR values from the calibration curve.[9]

Visualized Workflows and Relationships

Diagrams provide a clear visual representation of complex processes and logical dependencies, which are crucial for understanding the role of this compound in the analytical workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis & Data Processing stock Prepare Analyte & IS Stock Solutions working Prepare Calibration Standards & IS Working Solution stock->working sample Plasma Sample (Calibrator, QC, or Unknown) spike Add IS Working Solution (Protein Precipitation) sample->spike vortex Vortex to Mix spike->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Detection) supernatant->lcms integrate Peak Area Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify logical_relationship cluster_process Analytical Process Variability Analyte Analyte Recovery Sample Recovery Analyte->Recovery Matrix Matrix Effects Analyte->Matrix Ionization Ionization Efficiency Analyte->Ionization IS This compound (IS) IS->Recovery IS->Matrix IS->Ionization Detector Mass Spectrometer Detector Recovery->Detector Matrix->Detector Ionization->Detector Ratio Peak Area Ratio (Analyte / IS) Remains Constant Detector->Ratio Result Accurate & Precise Quantification Ratio->Result

References

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Piperidin-4-ol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum and fragmentation pattern of Piperidin-4-ol-d5. Due to the limited availability of direct experimental data for this specific deuterated compound, this guide leverages data from its non-deuterated analog, 4-hydroxypiperidine, to project the mass spectral behavior of the d5 variant. This document serves as a valuable resource for the identification and characterization of this and similar deuterated molecules in research and drug development settings.

Predicted Mass Spectral Data

The introduction of five deuterium atoms into the piperidin-4-ol structure results in a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The following table summarizes the predicted quantitative data for the key fragments of this compound in comparison to the experimentally determined data for 4-hydroxypiperidine.

Fragment IonStructure4-Hydroxypiperidine (m/z)This compound (Predicted m/z)Predicted Relative Abundance
[M]+•C₅H₁₁NO+•101106Moderate
[M-H]+C₅H₁₀NO+100104/105Low
[M-H₂O]+•C₅H₉N+•8386/87Moderate
[M-C₂H₄O]+•C₃H₇N+•5760/61High
[CH₂=NH₂]+CH₄N+3032High

Proposed Fragmentation Pathways

The fragmentation of piperidin-4-ol upon electron ionization is primarily driven by the presence of the hydroxyl and amino functional groups, which direct cleavage pathways.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for amines and alcohols. In piperidin-4-ol, cleavage of the C-C bond adjacent to the nitrogen atom is a favorable process.

Dehydration

The loss of a water molecule is a characteristic fragmentation of alcohols. In the case of piperidin-4-ol, this results in the formation of a radical cation with m/z 83 for the non-deuterated species.

Ring Cleavage

Subsequent to initial fragmentation, the piperidine ring can undergo further cleavage, leading to the formation of smaller, stable fragments.

Predicted Fragmentation of this compound

For the purpose of this guide, it is assumed that the five deuterium atoms are located on the carbon atoms alpha to the nitrogen (C2 and C6) and on the carbon atom bearing the hydroxyl group (C4), as well as the hydroxyl proton. The fragmentation of this compound is predicted to follow similar pathways to its non-deuterated counterpart, with corresponding shifts in the m/z values of the fragments.

The following diagram illustrates the predicted fragmentation pathway for this compound.

fragmentation_pathway M This compound [M]+• m/z = 106 F1 [M-D]+ m/z = 104 M->F1 - D• F2 [M-HDO]+• m/z = 86 M->F2 - HDO F3 [M-C₂D₂HO]+• m/z = 60 M->F3 - C₂D₂HO• F4 [CD₂=ND₂]+ m/z = 34 F3->F4 Rearrangement

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the mass spectrum.

  • Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile samples.

Mass Spectrometry Parameters
  • Instrument: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 20 to 200 to ensure all relevant fragments are detected.

  • Data Acquisition: Acquire data in centroid mode to facilitate accurate mass determination.

Conclusion

The predicted mass spectrum and fragmentation pattern of this compound provide a valuable framework for the identification and structural elucidation of this deuterated compound. The key fragmentation pathways, including alpha-cleavage and dehydration, are expected to be analogous to those of 4-hydroxypiperidine, with predictable mass shifts due to the deuterium labeling. The experimental protocols outlined in this guide provide a robust methodology for obtaining high-quality mass spectral data for this compound, which can be used to confirm the predicted fragmentation and aid in its unequivocal identification.

A Technical Guide to High-Purity Piperidin-4-ol-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern analytical chemistry and drug development, the use of stable isotope-labeled compounds is paramount for achieving accurate and reliable quantitative results. Piperidin-4-ol-d5, a deuterated analog of Piperidin-4-ol, serves as a critical internal standard in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise quantification by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed methodologies for its use.

Commercial Suppliers and Product Specifications

A variety of deuterated Piperidin-4-ol analogs are available from several reputable suppliers. The choice of a specific analog often depends on the desired mass shift and the specific requirements of the analytical method. The following table summarizes the key quantitative data for commercially available high-purity deuterated Piperidin-4-ol products.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical Purity
MedChemExpress This compound1219799-35-5C₅H₆D₅NONot explicitly stated≥98.0% (by NMR)
Piperidin-4-ol-d9Not AvailableC₅H₂D₉NONot explicitly statedNot explicitly stated
LGC Standards 4-Hydroxypiperidine-3,3,4,5,5-d51219799-35-5C₅H₆D₅NONot explicitly statedNot explicitly stated
4-Hydroxypiperidine-d5 Hydrochloride2734001-58-0C₅H₆D₅NO·HClNot explicitly statedNot explicitly stated
Sigma-Aldrich 4-Hydroxypiperidine-3,3,4,5,5-d51219799-35-5C₅D₅H₆NO98 atom % D98% (CP)
CP Lab Safety Piperidin-4-ol-d4Not AvailableC₅H₇D₄NONot explicitly stated95%

Experimental Protocols: Utilization as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of an unlabeled analyte in complex biological matrices. The following is a detailed, generalized protocol for its use.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated analyte and this compound and dissolve each in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create individual stock solutions.[1]

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for the analyte by performing serial dilutions of the analyte stock solution. These will be used to construct the calibration curve.[1]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.[1]

Sample Preparation (Protein Precipitation)
  • To 50 µL of the biological sample (e.g., plasma, serum), add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for piperidine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for both the analyte and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer.

    • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.[1]

Data Processing and Quantification
  • Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte and the this compound internal standard.[1]

  • Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.[1]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to generate a calibration curve.[1]

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the constructed calibration curve.[1]

Visualizing the Workflow and Principles

To further elucidate the role of this compound in quantitative analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the principle of matrix effect compensation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Add_IS Spike with this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Response_Ratio Calculate Response Ratio Peak_Integration->Response_Ratio Calibration_Curve Construct Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Logical workflow for quantitative analysis using this compound as an internal standard.

G cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard A1 Analyte Signal ME1 Matrix Effects (Ion Suppression) A1->ME1 R1 Inaccurate Result ME1->R1 A2 Analyte Signal ME2 Matrix Effects (Ion Suppression) A2->ME2 IS2 IS (d5) Signal IS2->ME2 Ratio Ratio (Analyte/IS) is Constant ME2->Ratio R2 Accurate Result Ratio->R2

Caption: Principle of matrix effect compensation using a deuterated internal standard.

References

The Strategic Application of Deuterium in Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful strategy in modern drug development. This seemingly subtle modification can significantly alter the pharmacokinetic properties of a drug, leading to improved metabolic stability, enhanced safety profiles, and more convenient dosing regimens. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies related to the use of deuterated compounds in pharmaceutical research and development. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this innovative approach.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and possesses a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond, a direct consequence of deuterium's twofold greater mass. This increased bond strength necessitates a higher activation energy for cleavage, resulting in a slower rate for chemical reactions where C-H bond breaking is the rate-determining step.

This phenomenon is particularly relevant in drug metabolism, which is often mediated by enzymes such as the cytochrome P450 (CYP) family that catalyze oxidative reactions involving the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be substantially reduced.[1] This slowdown can lead to a cascade of beneficial pharmacokinetic changes, including an increased half-life (t½), greater total drug exposure (AUC), and reduced clearance (CL).[2]

Quantitative Impact of Deuteration on Pharmacokinetics

The strategic incorporation of deuterium has demonstrated significant improvements in the pharmacokinetic profiles of numerous drugs across various therapeutic areas. The following table summarizes key pharmacokinetic data from comparative studies of deuterated and non-deuterated compounds.

Deuterated DrugNon-Deuterated AnalogKey Pharmacokinetic ParameterImprovement with DeuterationTherapeutic Indication
Deutetrabenazine TetrabenazineHalf-life of active metabolites (α- and β-dihydrotetrabenazine)Approximately 2-fold increaseChorea associated with Huntington's disease, Tardive dyskinesia
Total exposure (AUC) of active metabolitesApproximately 2-fold increase
Deucravacitinib Tofacitinib (JAK inhibitor)Selectivity for TYK2 vs. JAK1/2/3Highly selective for TYK2, avoiding off-target effects of broader JAK inhibitors.[3][4]Plaque psoriasis
Deutivacaftor (in Vanzacaftor/Tezacaftor/Deutivacaftor) IvacaftorHalf-life (t½)Approximately 40% longer[5]Cystic Fibrosis
Total exposure (AUC)Approximately 3-fold greater[5]
Plasma concentration at 24 hoursApproximately 3-fold greater[5]
Deuruxolitinib (CTP-543) RuxolitinibExposure (AUC)Increased exposure with increasing doses, comparable to higher doses of ruxolitinib.[6]Alopecia Areata
Deuterated Pioglitazone (PXL065) PioglitazoneExposure to the active R-stereoisomerHigher exposure to the R-stereoisomer with reduced exposure to the S-stereoisomer associated with side effects.[7][8]Non-alcoholic steatohepatitis (NASH)
Deuterated Linoleic Acid (RT001) Linoleic AcidPlasma and red blood cell membrane levels of deuterated linoleic acid and its metaboliteAchieved and maintained target therapeutic levels.[9][10]Friedreich's ataxia, Infantile neuroaxonal dystrophy
Deudextromethorphan (AVP-786) DextromethorphanBioavailabilityIncreased bioavailability, allowing for a lower dose of the metabolic inhibitor quinidine.[11]Agitation in Alzheimer's disease

Key Experimental Protocols

The successful development of deuterated drugs relies on a robust set of in vitro and in vivo experiments to characterize their metabolic stability and pharmacokinetic profiles. The following sections provide detailed methodologies for key assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (preferably a stable isotope-labeled version of the analyte)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of test compounds by diluting the stock solutions in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the working solutions of the test compounds (deuterated and non-deuterated) to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration in rats or mice.

Materials:

  • Test compounds (deuterated and non-deuterated) formulated for oral administration.

  • Sprague-Dawley rats or C57BL/6 mice.

  • Oral gavage needles.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Animal Dosing:

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the deuterated or non-deuterated compound at a predetermined concentration.

  • Blood Sampling:

    • Collect blood samples at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile containing an internal standard).

    • Analyze the samples using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate the following pharmacokinetic parameters for both the deuterated and non-deuterated compounds:

      • Cmax (maximum observed plasma concentration).

      • Tmax (time to reach Cmax).

      • AUC (area under the plasma concentration-time curve).

      • t½ (elimination half-life).

    • Statistically compare the pharmacokinetic parameters between the two groups.

Visualizations of Pathways and Workflows

Signaling Pathways

The strategic deuteration of drugs can impact specific signaling pathways by altering the metabolic profile of the parent drug or its metabolites. For instance, deucravacitinib, a deuterated TYK2 inhibitor, achieves its therapeutic effect by modulating the JAK-STAT signaling pathway.

TYK2_JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_inactive TYK2 (inactive) Receptor->TYK2_inactive JAK_inactive JAK (inactive) Receptor->JAK_inactive TYK2_active TYK2 (active) TYK2_inactive->TYK2_active Phosphorylation JAK_active JAK (active) JAK_inactive->JAK_active Phosphorylation STAT_inactive STAT (inactive) TYK2_active->STAT_inactive Phosphorylates JAK_active->STAT_inactive Phosphorylates STAT_active STAT (active) Dimerization STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Deucravacitinib Deucravacitinib (Deuterated TYK2 Inhibitor) Deucravacitinib->TYK2_inactive Inhibits

Caption: TYK2/JAK-STAT signaling pathway and the inhibitory action of deucravacitinib.

Experimental and Logical Workflows

The development of a deuterated drug follows a structured workflow, often leveraging the existing knowledge of the non-deuterated parent compound.

Deuterated_Drug_Development_Workflow Start Parent Drug Identified Identify_Metabolic_Hotspots Identify Metabolic 'Hotspots' (Sites of CYP-mediated oxidation) Start->Identify_Metabolic_Hotspots Deuteration_Strategy Design Deuteration Strategy (Selective D-incorporation) Identify_Metabolic_Hotspots->Deuteration_Strategy Synthesis Synthesis of Deuterated Analog Deuteration_Strategy->Synthesis In_Vitro_Screening In Vitro Screening (Metabolic Stability, Potency) Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Iterate In_Vivo_PK In Vivo Pharmacokinetics (Rodent model) In_Vitro_Screening->In_Vivo_PK Promising Candidate Lead_Optimization->In_Vitro_Screening Preclinical_Tox Preclinical Toxicology In_Vivo_PK->Preclinical_Tox IND_Filing IND Filing (e.g., 505(b)(2) pathway) Preclinical_Tox->IND_Filing Clinical_Trials Clinical Trials (Phase I, II, III) IND_Filing->Clinical_Trials NDA_Submission NDA Submission Clinical_Trials->NDA_Submission Approval FDA Approval NDA_Submission->Approval

Caption: A typical workflow for the development of a deuterated drug.

The following diagram illustrates the logical relationship of how the Kinetic Isotope Effect impacts drug metabolism.

Kinetic_Isotope_Effect_Metabolism Parent_Drug_CH Parent Drug (C-H bond) CYP_Enzyme CYP450 Enzyme Parent_Drug_CH->CYP_Enzyme Metabolism_CH Metabolism (C-H bond cleavage) CYP_Enzyme->Metabolism_CH Metabolism_CD Slower Metabolism (Higher activation energy for C-D bond cleavage) CYP_Enzyme->Metabolism_CD Metabolite_CH Metabolite Metabolism_CH->Metabolite_CH Parent_Drug_CD Deuterated Drug (C-D bond) Parent_Drug_CD->CYP_Enzyme Metabolite_CD Reduced Metabolite Formation Metabolism_CD->Metabolite_CD Increased_Exposure Increased Parent Drug Exposure (Longer half-life, Higher AUC) Metabolism_CD->Increased_Exposure

Caption: The impact of the Kinetic Isotope Effect on CYP450-mediated drug metabolism.

Conclusion

The strategic application of deuterium in drug design represents a significant advancement in medicinal chemistry. By leveraging the Kinetic Isotope Effect, researchers can fine-tune the pharmacokinetic properties of drug candidates, leading to improved therapeutic profiles. The successful development and approval of several deuterated drugs have validated this approach, paving the way for its broader application in addressing unmet medical needs. This technical guide provides a foundational understanding of the principles, methodologies, and applications of deuterated compounds, empowering researchers and drug development professionals to effectively utilize this powerful tool in their endeavors.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Piperidin-4-ol using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Piperidin-4-ol in a biological matrix, such as human plasma. The method utilizes Piperidin-4-ol-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput applications in pharmaceutical drug development, pharmacokinetic studies, and metabolic research.

Introduction

Piperidin-4-ol is a key building block and metabolite in the synthesis of various pharmaceutical compounds. Its accurate quantification in biological matrices is essential for understanding the pharmacokinetics and metabolism of parent drug candidates. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response. This application note provides a comprehensive protocol for the reliable quantification of Piperidin-4-ol, which can be adapted and validated for specific research needs.

Experimental

Materials and Reagents
  • Piperidin-4-ol (analyte) and this compound (internal standard) were of reference standard grade.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with anticoagulant)

Standard Solutions

Stock solutions of Piperidin-4-ol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was used for sample extraction:

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing this compound at a fixed concentration.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a HILIC column to achieve good retention and peak shape for the polar analyte.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ZIC®-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 40% B over 3 minutes, hold for 1 minute, then return to 95% B for re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The MRM transitions for Piperidin-4-ol and this compound were optimized by direct infusion.

Table 2: Mass Spectrometry Parameters

ParameterPiperidin-4-olThis compound (IS)
Precursor Ion (m/z) 102.1107.1
Product Ion (m/z) 84.189.1
Dwell Time (ms) 150150
Collision Energy (eV) 1515
Declustering Potential (V) 4040

*Note: These are predicted values and require experimental optimization for the specific instrument used.

Method Validation (Representative Data)

The method was validated for linearity, sensitivity, accuracy, precision, and recovery based on established guidelines for bioanalytical method validation. The following tables summarize the expected performance of the method.

Table 3: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 3< 10%< 10%90 - 110%
Medium 100< 10%< 10%90 - 110%
High 800< 10%< 10%90 - 110%

Table 5: Recovery

QC LevelConcentration (ng/mL)Analyte Recovery (%)Internal Standard Recovery (%)
Low 3> 85%> 85%
Medium 100> 85%> 85%
High 800> 85%> 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with This compound (150 µL) plasma->add_is 1 vortex Vortex (30s) add_is->vortex 2 centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge 3 supernatant Transfer Supernatant centrifuge->supernatant 4 injection Inject into LC-MS/MS supernatant->injection hilic HILIC Separation injection->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm quantification Quantification using Calibration Curve mrm->quantification report Generate Report quantification->report

Caption: Experimental workflow from sample preparation to data analysis.

signaling_pathway cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_response Instrument Response cluster_ratio Ratio Calculation cluster_quant Quantification A Piperidin-4-ol (in sample) P Sample Prep & LC-MS/MS Analysis A->P IS This compound (spiked in) IS->P AR Analyte Response P->AR ISR IS Response P->ISR Ratio Response Ratio (Analyte / IS) AR->Ratio ISR->Ratio Quant Concentration Determination Ratio->Quant

Application Note: High-Throughput Quantification of Lenvatinib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, in human plasma.[1][2][3] The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (SIL-IS), Lenvatinib-d4, for accurate quantification.[4][5] While this protocol specifies Lenvatinib-d4, the principles and procedures are broadly applicable to other deuterated internal standards like Piperidin-4-ol-d5 for analytes of similar chemical properties. The sample preparation employs a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects.[4][6] This method is suitable for high-throughput pharmacokinetic and therapeutic drug monitoring (TDM) studies in clinical and drug development settings.

Introduction

Lenvatinib is an oral tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3] Monitoring its concentration in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, is the gold standard in quantitative bioanalysis.[4] It effectively compensates for variations during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the results.[4] This protocol provides a comprehensive guide for the analysis of Lenvatinib in plasma, adaptable for similar compounds where a corresponding deuterated internal standard is available.

Experimental

Materials and Reagents
  • Lenvatinib reference standard

  • Lenvatinib-d4 (Internal Standard, IS)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Isopropanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Pooled blank human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera LC-20AD or equivalent)[4]

  • Tandem Mass Spectrometer (e.g., AB SCIEX API 4000 or equivalent)[4]

  • Analytical column: Synergi-Fusion C18 (4 μm, 80 Å, 30 x 2 mm I.D.) or equivalent[4]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and sterile tips

Preparation of Solutions
  • Lenvatinib Stock Solution (1 mg/mL): Dissolve an appropriate amount of Lenvatinib reference standard in DMSO.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of Lenvatinib-d4 in DMSO.

  • Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples. A typical concentration range for working solutions might be from 0.01 µg/mL to 40.0 µg/mL.[4]

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in methanol containing 0.1% formic acid. This solution will be used for protein precipitation.[4]

Sample Preparation

A protein precipitation method is employed for sample cleanup.[4][6]

  • Aliquot 95 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike 5 µL of the appropriate Lenvatinib working solution (or methanol for blank samples) and vortex for 10 seconds.[4]

  • Add 300 µL of the Internal Standard Working Solution (50 ng/mL Lenvatinib-d4 in acidified methanol) to each tube to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 4 µL of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Method

Liquid Chromatography Conditions [4]

ParameterValue
Column Synergi-Fusion C18 (4 µm, 80 Å, 30 x 2 mm I.D.)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Methanol/Isopropanol (90:10, v/v)
Gradient See Table 1
Flow Rate 0.5 mL/min
Column Temperature 50 °C
Injection Volume 4 µL
Run Time 4 minutes

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.51090
2.51090
2.67030
4.07030

Mass Spectrometry Conditions [4][5]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V

Table 2: MRM Transitions for Lenvatinib and Lenvatinib-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lenvatinib427.0370.0
Lenvatinib-d4 (IS)431.1370.0

Method Validation

The bioanalytical method was validated according to the FDA and European Medicines Agency (EMA) guidelines.[4]

Linearity

The calibration curve was linear over the concentration range of 0.50 to 2000 ng/mL in human plasma.[4] A correlation coefficient (R²) greater than 0.996 was consistently achieved.[4] The accuracy of the back-calculated concentrations of the calibration standards was within 95.9% to 105%, with a precision (%CV) within 5.0%.[4]

Table 3: Calibration Curve Summary [4]

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
0.500.51102.04.8
3.002.9598.33.5
15.015.4102.72.1
40.039.899.51.8
100101.2101.21.5
500495.599.11.2
10001008100.81.0
2000198099.00.8
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels: low (LQC, 1.50 ng/mL), medium (MQC, 75.0 ng/mL), and high (HQC, 1500 ng/mL).[4] The results are summarized in Table 4.

Table 4: Intra- and Inter-Day Precision and Accuracy [4]

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LQC1.50≤ 10.096.3 - 109≤ 11.398.0 - 108
MQC75.0≤ 8.597.5 - 105≤ 9.898.5 - 106
HQC1500≤ 7.998.1 - 104≤ 8.799.1 - 105
Recovery and Matrix Effect

The extraction recovery of Lenvatinib was determined to be ≥95.6%.[4] The use of a deuterated internal standard effectively compensated for matrix effects, with the coefficient of variation of the IS-normalized matrix factor being ≤2.8%.[4]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (95 µL) (Blank, Standard, QC, or Unknown) spike Spike with Lenvatinib Working Solution (5 µL) plasma->spike precipitate Add IS Working Solution (300 µL) (Lenvatinib-d4 in acidified MeOH) to Precipitate Proteins spike->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 4 µL into LC-MS/MS System supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (Positive ESI, MRM Mode) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify Concentration using Calibration Curve calculate->quantify

Caption: Bioanalytical workflow for Lenvatinib quantification in plasma.

Signaling Pathway Context

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. A simplified diagram illustrates its mechanism of action.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways VEGFR VEGFR 1-3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR 1-4 Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation KIT c-Kit Survival Cell Survival KIT->Survival RET RET RET->Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Caption: Simplified Lenvatinib mechanism of action.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Lenvatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The principles of this protocol can be readily adapted for the analysis of other small molecules in plasma, provided a suitable stable isotope-labeled internal standard, such as this compound, is utilized for a structurally related analyte.

References

Application Note: Quantitative Analysis of Risperidone and its Active Metabolite in Human Plasma using Piperidin-4-ol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, 9-hydroxyrisperidone (paliperidone).[2][3][4][5] This metabolite exhibits pharmacological activity similar to the parent drug.[1][5] Consequently, therapeutic drug monitoring (TDM) and pharmacokinetic studies require the simultaneous quantification of both risperidone and 9-hydroxyrisperidone to accurately assess the total active moiety concentration.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma. The method employs a simple protein precipitation step for sample preparation and uses Piperidin-4-ol-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The use of selected reaction monitoring (SRM) provides high selectivity and sensitivity, making the method suitable for clinical research and pharmacokinetic analysis.

Metabolic Pathway of Risperidone

Risperidone undergoes hydroxylation to form its primary active metabolite, 9-hydroxyrisperidone. This metabolic conversion is principally mediated by the CYP2D6 enzyme, with a minor contribution from CYP3A4.[2][3][4]

Metabolic Pathway Risperidone Risperidone Metabolite 9-Hydroxyrisperidone (Paliperidone) Risperidone->Metabolite Hydroxylation Enzyme1 CYP2D6 (Major Pathway) Enzyme1->Risperidone Enzyme2 CYP3A4 (Minor Pathway) Enzyme2->Risperidone

Figure 1: Metabolic conversion of Risperidone.

Experimental Protocol

Materials and Reagents
  • Analytes: Risperidone, 9-Hydroxyrisperidone reference standards.

  • Internal Standard: this compound.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Deionized Water.

  • Matrix: Drug-free human plasma (K2-EDTA).

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Risperidone, 9-Hydroxyrisperidone, and this compound in methanol.

  • Working Standard Solutions: Prepare working solutions for calibration curve and quality control (QC) samples by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with a Turbo IonSpray or Electrospray Ionization (ESI) source is recommended.

Parameter Condition
LC Column C18 Column (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 20% B, linear gradient to 90% B over 3.0 min, hold for 1.0 min, return to 20% B and re-equilibrate.
Total Run Time ~5 minutes
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)

The following SRM transitions are monitored.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Risperidone411.2191.135
9-Hydroxyrisperidone427.2207.137
This compound (IS) 107.1 65.1 15

Note: Collision energy for the internal standard is a representative value and should be optimized empirically.

Experimental Workflow Visualization

The overall analytical process from sample receipt to final data reporting is outlined below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentrations Calibration->Quantification Report Generate Report Quantification->Report

Figure 2: LC-MS/MS analytical workflow.

Results and Performance Characteristics

The method was validated according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curves were linear over the concentration range of 0.5 to 100 ng/mL for both analytes. A weighted (1/x²) linear regression model was used.

Analyte Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
Risperidone0.5 - 100> 0.9950.5
9-Hydroxyrisperidone0.5 - 100> 0.9960.5
Table 1: Calibration curve linearity and Lower Limit of Quantification (LLOQ).
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Medium, and High).

Analyte QC Level Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Risperidone Low1.5≤ 8.5%95.0 - 105.2%≤ 9.1%96.5 - 104.1%
Medium25≤ 6.2%97.1 - 103.5%≤ 7.5%98.2 - 102.8%
High80≤ 5.5%98.5 - 102.1%≤ 6.8%99.0 - 101.5%
9-Hydroxyrisperidone Low1.5≤ 9.2%94.5 - 106.0%≤ 9.8%95.8 - 104.9%
Medium25≤ 7.1%98.0 - 104.0%≤ 8.0%98.8 - 103.2%
High80≤ 6.0%99.1 - 101.8%≤ 7.2%99.5 - 101.1%
Table 2: Summary of intra-day and inter-day precision and accuracy.
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Analyte QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Risperidone Low1.588.5 ± 4.1%93.1 - 104.5%
High8091.2 ± 3.5%95.2 - 103.1%
9-Hydroxyrisperidone Low1.587.9 ± 4.8%92.5 - 105.8%
High8090.5 ± 3.9%94.8 - 102.5%
Table 3: Extraction recovery and matrix effect data.

Conclusion

This application note presents a simple, rapid, and sensitive LC-MS/MS method for the simultaneous quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma. The use of a straightforward protein precipitation protocol allows for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it highly suitable for therapeutic drug monitoring, pharmacokinetic research, and other clinical applications where accurate measurement of the active risperidone moiety is required.

References

Preparation of Piperidin-4-ol-d5 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock and working solutions of Piperidin-4-ol-d5. This deuterated internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical studies. The protocols outlined below cover best practices for handling, storage, and solution preparation to ensure the integrity and reliability of experimental results.

Introduction

This compound is a stable isotope-labeled analog of piperidin-4-ol, a heterocyclic compound that is a structural motif in many pharmaceutical agents. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1][2] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response allow for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][3] this compound is primarily used as an internal standard for the quantification of piperidin-4-ol or its derivatives in various biological matrices.

Physicochemical and Safety Data

A summary of the available physicochemical and safety information for this compound is presented below. The data for the non-deuterated analog is used as a close surrogate where specific data for the deuterated compound is not available.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₅H₆D₅NO[4]
Molecular Weight 106.18 g/mol [4]
CAS Number 1219799-35-5[5]
Appearance White to off-white solidGeneral
Melting Point 86-90 °C (for Piperidin-4-ol)[6]
Boiling Point 108-114 °C / 10 mmHg (for Piperidin-4-ol)[6]
Solubility Soluble in water, alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane.[7]
Isotopic Purity Typically ≥98%[2]
Safety and Handling Precautions

Piperidin-4-ol is classified as a substance that can cause skin corrosion/irritation, serious eye damage, and may cause respiratory irritation.[8] The deuterated form should be handled with the same precautions.

Hazard CategoryPrecautionary Measures
Skin Contact Category 1B: Causes severe skin burns and eye damage.[1][8] Wear protective gloves, clothing, and eye/face protection.[8] In case of contact, immediately take off all contaminated clothing and rinse skin with water.[8]
Eye Contact Category 1: Causes serious eye damage.[8] Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[8]
Inhalation Category 3: May cause respiratory irritation.[8] Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8]
Ingestion Category 4: Harmful if swallowed.[1][8] Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and do NOT induce vomiting.[8]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Engineering Controls Handle in a chemical fume hood.[8]

Experimental Protocols

Storage and Handling of Deuterated Standards

Proper storage and handling are critical to maintain the isotopic and chemical purity of this compound.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[9] Refrigeration at 4°C or long-term storage at -20°C is recommended.[10]

  • Preventing H-D Exchange: Deuterated compounds can be hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[9][11] This can compromise the isotopic purity of the standard.

    • Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes to prevent condensation.[9]

    • Handle the compound under an inert atmosphere (e.g., dry nitrogen or argon) whenever possible.[9][10]

    • Use thoroughly dried glassware.[9]

Protocol for Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution.

Materials:

  • This compound solid

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Pipettes and tips

  • Amber glass vial for storage

Procedure:

  • Acclimatization: Remove the sealed container of this compound from its storage location and allow it to warm to room temperature for at least 30 minutes.[9]

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol for a 1 mL flask) to dissolve the solid completely.[10]

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.[10]

  • Storage: Transfer the stock solution to a labeled amber glass vial with a tight-fitting cap. Store the stock solution at 4°C or -20°C.[10]

Protocol for Preparation of a 10 µg/mL Working Solution

This protocol describes the preparation of an intermediate or working solution from the stock solution.

Materials:

  • 1 mg/mL this compound stock solution

  • Class A volumetric flask (e.g., 10 mL)

  • Calibrated pipettes and tips

  • High-purity solvent (e.g., Methanol or a mixture matching the initial mobile phase of the LC method)

  • Amber glass vial for storage

Procedure:

  • Equilibration: Allow the stock solution to equilibrate to room temperature.

  • Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilution to Volume: Dilute to the mark with the appropriate solvent.

  • Mixing: Stopper the flask and mix thoroughly by inverting.

  • Storage: Transfer the working solution to a labeled amber vial and store under the same conditions as the stock solution.

Application: Use in LC-MS/MS Analysis

This compound is an ideal internal standard for quantitative bioanalysis. Below is a general workflow for its use in a typical LC-MS/MS experiment.

Experimental Workflow

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare 1 mg/mL Stock (this compound in MeOH) working Prepare 10 µg/mL Working IS Solution stock->working Dilute 1:100 spike Spike with IS Working Solution (e.g., 10 µL) working->spike sample Aliquot Biological Sample (e.g., 100 µL Plasma) sample->spike precip Protein Precipitation (e.g., add 300 µL cold Acetonitrile) spike->precip centrifuge Vortex & Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject quant Quantify Analyte using IS Peak Area Ratio inject->quant

Caption: Workflow for using this compound as an internal standard.

Typical LC-MS/MS Parameters

The following table provides a starting point for method development. Actual parameters must be optimized for the specific analyte and instrument.

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to separate analyte from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing standard solutions of the analyte and this compound.

Biological Context: Piperidine Moiety in Pharmacology

While Piperidin-4-ol is a simple building block, the piperidine ring is a key structural feature in a vast number of pharmacologically active compounds, including natural alkaloids and synthetic drugs.[9][12] These compounds interact with a wide range of biological targets. For instance, many piperidine derivatives are known to act on the central nervous system. The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for drugs containing the piperidine scaffold, such as certain antipsychotics or analgesics.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., Dopamine D2 Receptor) G_Protein Gαi/Gβγ GPCR->G_Protein Blocks Activation Ligand Piperidine-containing Drug (Antagonist) Ligand->GPCR Binding AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activation Inhibited PKA_active Protein Kinase A (active) Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA_active->Response Phosphorylation (Downstream Targets)

Caption: Antagonism of a GPCR signaling pathway by a piperidine-containing drug.

This diagram illustrates how a drug containing the piperidine moiety might act as an antagonist at a Gi-coupled receptor, preventing the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades. The piperidine structure is often crucial for the molecule's ability to bind to the receptor pocket.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and use of this compound solutions. Adherence to these guidelines for handling, storage, and preparation is essential for maintaining the integrity of this internal standard and ensuring the generation of accurate, reproducible data in quantitative analytical studies.

References

Application of Piperidin-4-ol-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Piperidin-4-ol-d5 in pharmacokinetic (PK) studies. This compound, a stable isotope-labeled derivative of Piperidin-4-ol, serves as an invaluable tool in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification of pharmaceuticals. Its primary application is as an internal standard (IS) to ensure the accuracy and precision of analytical methods for drugs containing the piperidin-4-ol moiety.

Introduction to Piperidin-4-ol and its Deuterated Analog

The piperidine ring is a fundamental structural motif present in a wide array of pharmaceuticals, acting as a versatile scaffold in medicinal chemistry.[1][2][3] Piperidin-4-ol, in particular, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antipsychotic drug haloperidol and antihistamines such as bepotastine and rupatidine.[4][5] Given its prevalence, the accurate quantification of drugs containing this moiety, or their metabolites, in biological matrices is crucial for understanding their pharmacokinetic profiles.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for mass spectrometry-based bioanalysis.[4][6] this compound is chemically identical to its non-deuterated counterpart but has a higher mass. This property allows it to be distinguished by a mass spectrometer while exhibiting nearly identical chromatographic behavior and extraction recovery as the analyte of interest.[4][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[4]

Core Applications in Pharmacokinetic Studies

The principal application of this compound is as an internal standard in the quantitative analysis of drugs that are synthesized using Piperidin-4-ol or that metabolize to a compound containing the piperidin-4-ol structure. The goal of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Key applications include:

  • Bioavailability and Bioequivalence Studies: Precisely quantifying drug concentrations in plasma or serum to compare different formulations or routes of administration.

  • Metabolite Identification and Quantification: When a parent drug is metabolized to a compound containing the piperidin-4-ol moiety, this compound can be used to accurately quantify this metabolite.

  • Toxicokinetic Studies: Assessing drug exposure in preclinical safety studies.

  • Therapeutic Drug Monitoring: Monitoring drug levels in patients to optimize dosage and minimize toxicity.

Experimental Protocols

Herein, we provide a detailed protocol for a typical pharmacokinetic study involving the quantification of a hypothetical drug, "Pip-Drug," which contains the Piperidin-4-ol moiety, in rat plasma using this compound as an internal standard.

Bioanalytical Method Development and Validation using LC-MS/MS

This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of Pip-Drug in plasma.

3.1.1. Materials and Reagents

  • Pip-Drug reference standard

  • This compound (Internal Standard)

  • Control rat plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

3.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pip-Drug and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Pip-Drug stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

3.1.3. Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward method for extracting small molecules from plasma.[7]

  • Aliquot 50 µL of plasma samples (calibration standards, QC samples, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate the plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G

3.1.4. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Pip-Drug and this compound.

3.1.5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (short-term, long-term, freeze-thaw, and post-preparative)

In Vivo Pharmacokinetic Study Protocol

3.2.1. Animal Dosing and Sampling

  • Animals: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer a single dose of Pip-Drug, either intravenously (IV) for determining clearance and volume of distribution, or orally (PO) for assessing absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

G

Data Presentation

Quantitative data from the bioanalytical method validation and the pharmacokinetic study should be summarized in clear and concise tables.

Table 1: Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaResult for Pip-Drug
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Matrix Effect CV ≤ 15%6.2%
Recovery Consistent and reproducible> 85%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 2: Illustrative Pharmacokinetic Parameters of Pip-Drug in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.081.0
AUC₀-t (ng·h/mL) 8503400
AUC₀-inf (ng·h/mL) 8753550
t½ (h) 4.54.8
CL (L/h/kg) 1.14-
Vd (L/kg) 7.4-
Bioavailability (F %) -40.8%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

Conclusion

This compound is an essential tool for researchers in drug discovery and development. Its use as an internal standard in LC-MS/MS-based bioanalysis provides the necessary accuracy and precision to reliably determine the pharmacokinetic properties of drugs containing the piperidin-4-ol scaffold. The protocols and data presented here serve as a comprehensive guide for the effective application of this compound in pharmacokinetic studies, ultimately contributing to the development of safer and more effective medicines.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Piperidin-4-ol from Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Piperidin-4-ol from human plasma. To ensure the highest level of accuracy and precision, Piperidin-4-ol-d5 is utilized as an internal standard (IS).[1] The methodology employs a mixed-mode cation exchange SPE strategy, which provides for exceptional sample cleanup and high analyte recovery.[2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a sensitive and high-throughput method for the bioanalysis of this compound, and is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Piperidin-4-ol is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds.[5] Accurate quantification in biological matrices is therefore essential for pharmacokinetic and metabolic studies during drug development.[5] Solid-phase extraction is a widely used technique for sample preparation, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, improving reproducibility, and being amenable to automation.[6][7]

This protocol leverages a mixed-mode solid-phase extraction approach, which combines reversed-phase and ion-exchange retention mechanisms.[2][4] This dual retention capability allows for more rigorous wash steps, leading to cleaner extracts and reduced matrix effects during LC-MS/MS analysis.[4] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for any variability during the sample preparation and analysis process, thereby ensuring high accuracy.[8]

Experimental Protocol

This protocol is intended as a starting point and may require optimization for different sample volumes or concentrations.

Materials and Reagents:

  • Piperidin-4-ol reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Mixed-mode strong cation exchange SPE cartridges (e.g., 100 mg/3 mL)

Equipment:

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Analytical balance

  • Volumetric flasks and pipettes

Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Piperidin-4-ol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution using this compound.

  • Working Standard and IS Solutions: Perform serial dilutions of the stock solutions with a 50:50 acetonitrile:water mixture to prepare calibration curve standards and a fixed-concentration IS spiking solution.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Sample Dilution Buffer: 50 mM ammonium acetate (pH 6).

  • Wash Solution 1: 1M Acetic Acid.

  • Wash Solution 2: Methanol.

  • Elution Solution: 5% Ammonium hydroxide in methanol.[2]

Sample Preparation and SPE Procedure:

  • Sample Pre-treatment: To 1 mL of human plasma, add a predetermined amount of this compound internal standard solution. Dilute the sample with 1 mL of 50 mM ammonium acetate (pH 6).[2] Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a 100 mg/3 mL mixed-mode cation exchange SPE tube with 1 mL of methanol.[2]

  • SPE Cartridge Equilibration: Equilibrate the SPE tube with 1 mL of 50 mM ammonium acetate (pH 6).[2]

  • Sample Loading: Load the pre-treated sample onto the SPE tube at a flow rate of approximately 1 mL/min.[2]

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).[2]

    • Wash the cartridge with 1 mL of 1M acetic acid.[2]

    • Wash the cartridge with 1 mL of methanol to remove any remaining impurities.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[2]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A for LC-MS/MS analysis.[5]

Data Presentation

The following table summarizes the key quantitative parameters of this SPE protocol.

ParameterValue/Description
Sample Type Human Plasma
Sample Volume 1 mL
Internal Standard This compound
SPE Sorbent Mixed-Mode Strong Cation Exchange
Sorbent Mass 100 mg
Conditioning Solvent 1 mL Methanol
Equilibration Solvent 1 mL 50 mM Ammonium Acetate (pH 6)
Wash Solvent 1 1 mL 50 mM Ammonium Acetate (pH 6)
Wash Solvent 2 1 mL 1M Acetic Acid
Wash Solvent 3 1 mL Methanol
Elution Solvent 1 mL 5% Ammonium Hydroxide in Methanol
Reconstitution Volume 100 µL

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 1 mL Human Plasma Add_IS Spike with this compound IS Sample->Add_IS Dilute Dilute with 1 mL Ammonium Acetate (pH 6) Add_IS->Dilute Load Load Sample Dilute->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Ammonium Acetate (pH 6) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL Ammonium Acetate (pH 6) Load->Wash1 Wash2 Wash 2: 1 mL Acetic Acid Wash1->Wash2 Wash3 Wash 3: 1 mL Methanol Wash2->Wash3 Elute Elute: 1 mL 5% NH4OH in Methanol Wash3->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in 100 µL Mobile Phase A Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of Piperidin-4-ol.

SPE_Logic start Start pretreatment Sample Pre-treatment Spike with IS Dilute and Adjust pH start->pretreatment conditioning SPE Conditioning Wet Sorbent with Methanol pretreatment->conditioning equilibration SPE Equilibration Adjust pH to Match Sample conditioning->equilibration loading Sample Loading Analyte and IS Bind to Sorbent equilibration->loading washing Washing Steps Remove Polar Interferences (Aqueous Wash) Remove Non-Polar Interferences (Organic Wash) loading->washing elution Elution Disrupt Analyte-Sorbent Interaction Collect Analyte and IS washing->elution post_processing Post-Processing Evaporation Reconstitution elution->post_processing end Analysis post_processing->end

Caption: Logical Steps of the SPE Protocol.

Conclusion

The described solid-phase extraction protocol provides an effective and reproducible method for the isolation and purification of Piperidin-4-ol from human plasma. The use of a mixed-mode cation exchange sorbent ensures high selectivity and recovery, while the incorporation of a deuterated internal standard guarantees accurate quantification. This method is well-suited for high-throughput bioanalytical laboratories supporting drug discovery and development programs. Subsequent analysis by LC-MS/MS will provide the necessary sensitivity and specificity for demanding pharmacokinetic studies.

References

Application Note: High-Throughput Chromatographic Separation of Piperidin-4-ol and its Deuterated Analog for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

[For Research Use Only]

Abstract

This application note details robust and sensitive methods for the chromatographic separation and quantification of Piperidin-4-ol and its deuterated internal standard, Piperidin-4-ol-d5. The protocols provided are optimized for use in drug metabolism and pharmacokinetic (DMPK) studies, offering high throughput and accurate quantification in biological matrices. Two primary methods are presented: a reversed-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method and a gas chromatography-mass spectrometry (GC-MS) method. These methods are essential for researchers and scientists in the field of drug development and analysis.

Introduction

Piperidin-4-ol is a key structural motif found in numerous pharmaceutical compounds. Understanding its metabolic fate and pharmacokinetic profile is crucial during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1][3] This document provides detailed protocols for the separation of Piperidin-4-ol and this compound, enabling reliable quantification in research settings.

Experimental Protocols

HPLC-MS/MS Method

This method is ideal for the analysis of Piperidin-4-ol in biological fluids such as plasma or serum.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution (1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial for analysis.

b. Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

c. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer 35 psi
Capillary Voltage 4000 V
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Piperidin-4-ol102.184.115
This compound107.189.115
GC-MS Method

This method is suitable for the analysis of Piperidin-4-ol in various sample matrices and can be used as an alternative or confirmatory method.

a. Sample Preparation (Derivatization)

  • To 100 µL of the sample, add 10 µL of the this compound internal standard spiking solution (1 µg/mL in methanol).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. Chromatographic Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes
Carrier Gas Helium at 1.0 mL/min

c. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Selected Ion Monitoring (SIM)
SIM Ions See Table 2

Table 2: Selected Ion Monitoring (SIM) Ions

CompoundTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Piperidin-4-ol-TMS158.1174.173.1
This compound-TMS163.1179.173.1

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-MS/MS method.

Table 3: Method Performance Characteristics (HPLC-MS/MS)

ParameterPiperidin-4-ol
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Workflow Diagrams

a cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify b cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample Spike_GC Spike with This compound Sample_GC->Spike_GC Drydown Evaporate to Dryness Spike_GC->Drydown Derivatize Derivatization (BSTFA) Drydown->Derivatize GC GC Separation (HP-5ms Column) Derivatize->GC MS_GC MS Detection (EI, SIM) GC->MS_GC Integrate_GC Peak Integration MS_GC->Integrate_GC Quantify_GC Quantification (Analyte/IS Ratio) Integrate_GC->Quantify_GC

References

Application Notes & Protocols: Utilizing Piperidin-4-ol-d5 for Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and development, the comprehensive characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential.[1] Metabolite identification is a critical component of this process, providing insights into metabolic "hot-spots," potential for active or toxic metabolites, and overall drug stability.[2][3][4] The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[5][6] Consequently, understanding the metabolic fate of piperidine-containing compounds is of significant interest.

Stable isotope labeling, particularly the use of deuterated compounds, has become the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][7][8] Deuterated internal standards are chemically almost identical to their unlabeled counterparts but are distinguishable by mass, making them ideal for correcting variations during sample preparation and analysis.[1][9] This application note provides a detailed protocol for the use of Piperidin-4-ol-d5 as an internal standard (IS) for the identification and quantification of its corresponding unlabeled metabolite, Piperidin-4-ol, derived from a parent drug.

Principle of Using Deuterated Internal Standards

The core principle lies in the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[10] A known concentration of the SIL-IS is spiked into all samples (calibration standards, quality controls, and unknown study samples) early in the sample preparation process.

Key Advantages:

  • Co-elution: The deuterated standard co-elutes with the unlabeled analyte during liquid chromatography because they have nearly identical physicochemical properties.[9]

  • Correction for Variability: By co-eluting, both the analyte and the IS experience the same potential for loss during sample extraction, variability in injection volume, and matrix effects (ion suppression or enhancement) in the mass spectrometer source.[7][11]

  • Improved Accuracy and Precision: The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signal intensity fluctuates, leading to highly accurate and precise measurements.[1][10]

  • Confident Identification: The detection of a chromatographic peak at the expected retention time for the unlabeled metabolite, along with a corresponding peak for the deuterated standard with the expected mass shift, provides high confidence in metabolite identification.[1]

Experimental Workflow and Protocols

The general workflow for utilizing this compound in a metabolite identification study, such as an in vitro human liver microsome incubation, is outlined below.

workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solutions (Parent Drug, IS) prep_incubation Prepare Incubation Mixture (Microsomes, Buffer, NADPH) prep_stock->prep_incubation Combine initiate Initiate Reaction (Add Parent Drug) prep_incubation->initiate incubate Incubate at 37°C (Time-course Sampling) initiate->incubate Start Timer quench Quench Reaction (Add Cold Acetonitrile + IS) incubate->quench At Time Points process Vortex & Centrifuge quench->process lcms LC-MS/MS Analysis process->lcms Inject Supernatant data Data Processing & Quantification lcms->data

Caption: General workflow for an in vitro metabolism study.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a procedure to assess the formation of the Piperidin-4-ol metabolite from a parent drug and quantify it using this compound as an internal standard.[12]

1. Materials and Reagents:

  • Parent Drug

  • This compound (Internal Standard)

  • Piperidin-4-ol (Reference Standard for calibration curve)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., Solution A and B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid

  • DMSO

  • Purified Water

2. Preparation of Solutions:

  • Parent Drug Stock (10 mM): Dissolve the parent drug in DMSO.

  • Internal Standard Stock (1 mM): Dissolve this compound in 50:50 ACN:Water.

  • IS Working Solution (100 ng/mL): Dilute the IS stock in cold ACN containing 0.1% formic acid. This will also serve as the quenching solution.

  • Reference Standard Stock (1 mg/mL): Dissolve Piperidin-4-ol in methanol. Prepare serial dilutions in 50:50 ACN:Water for the calibration curve.

3. Incubation Procedure:

  • Prepare a master mix of HLM in phosphate buffer. For a final HLM protein concentration of 0.5 mg/mL, dilute the 20 mg/mL stock 40-fold in buffer.

  • Add the NADPH regenerating system to the diluted HLM solution.

  • Pre-warm the HLM/NADPH mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the parent drug stock solution to the HLM mixture. The final parent drug concentration is typically 1 µM, and the final DMSO concentration should be ≤ 0.5%.

  • Incubate at 37°C in a shaking water bath.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[12]

4. Sample Quenching and Processing:

  • Immediately quench the reaction by adding the 50 µL aliquot to a tube or well containing 150 µL of the cold IS Working Solution (100 ng/mL in ACN).[12]

  • Vortex the quenched samples vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[12]

Data Presentation and Analysis

LC-MS/MS Analysis

Analysis is performed using a validated LC-MS/MS method to quantify the formed Piperidin-4-ol against a calibration curve, normalized by the this compound internal standard.

principle cluster_lc LC Separation cluster_ms MS Detection lc_peak Analyte & IS Co-elute ms_analyte Analyte Signal (e.g., m/z 102.1) lc_peak->ms_analyte Mass Diff. ms_is IS Signal (e.g., m/z 107.1) lc_peak->ms_is Mass Diff. quant Ratio of Peak Areas Used for Quantification ms_analyte->quant ms_is->quant

Caption: Principle of quantification using a co-eluting SIL-IS.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC System Standard UPLC/HPLC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
Piperidin-4-olQ1: 102.1 -> Q3: 84.1 (Quantifier)
Q1: 102.1 -> Q3: 66.1 (Qualifier)
This compound (IS)Q1: 107.1 -> Q3: 89.1 (Quantifier)
Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of the Piperidin-4-ol reference standard. A linear regression with 1/x² weighting is typically applied.

Table 2: Example Calibration Curve Data

Std. Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,550148,5000.0104
2.53,890151,2000.0257
5.07,650149,8000.0511
1015,200150,5000.1010
5078,100152,3000.5128
100155,400151,8001.0237
500765,900149,5005.1231
10001,510,300150,10010.0620
R² Value --0.9992
Example Results

The concentration of the metabolite in the unknown samples from the incubation time-course is calculated using the regression equation from the calibration curve.

Table 3: Example Quantification of Metabolite Formation over Time

Incubation Time (min)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)
00.0000BQL (Below Quant Limit)
50.08558.5
150.241024.0
300.453045.1
600.798079.5

Hypothetical Metabolic Pathway

Piperidin-4-ol can be formed through various metabolic reactions, most commonly via N-dealkylation of a larger parent drug catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 for many piperidine-containing drugs.[13][14]

pathway Parent Parent Drug (e.g., with N-Alkyl-Piperidin-4-ol moiety) Enzyme CYP450 Enzymes (e.g., CYP3A4) Parent->Enzyme Metabolite Piperidin-4-ol Metabolite SideProduct De-alkylated Fragment Enzyme->Metabolite N-dealkylation Enzyme->SideProduct

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic exchange in deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated internal standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This is a significant concern because mass spectrometry distinguishes between the analyte and the internal standard based on their mass difference.[2] If the deuterated internal standard loses its deuterium atoms, it can lead to two major problems in quantitative analysis:

  • Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard leads to an artificially high analyte-to-internal standard ratio.[2]

  • Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the unlabeled analyte, causing a "false positive" and leading to an overestimation of the analyte's concentration.[1][2]

Q2: What are the primary factors that promote unwanted isotopic exchange?

A2: Several factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in basic conditions.[3][4]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[3] Therefore, maintaining low temperatures during sample handling and analysis is crucial.[5]

  • Position of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[3] Deuteriums on carbons adjacent to carbonyl groups can also be labile.[4][6] Labels on aromatic rings or aliphatic chains are generally more stable.[4]

  • Solvent Composition: Protic solvents like water and methanol are necessary for the exchange to occur.[3] The use of aprotic solvents, when possible, can help prevent exchange.[6]

  • Matrix Components: Certain components within a biological matrix may catalyze the exchange process.[3]

Q3: Which functional groups are most susceptible to isotopic exchange?

A3: The stability of a deuterium label is highly dependent on its position within the molecule. The following table summarizes the relative lability of hydrogens on common functional groups.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[2]

Q4: Are there better alternatives to deuterated standards to avoid exchange issues?

A4: Yes. While deuterium-labeled standards are often more cost-effective, they are susceptible to isotopic exchange.[3] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are considered more robust and reliable choices, especially for methods requiring high accuracy and precision.[3][6]

Troubleshooting Guides

Problem 1: I am observing a gradual decrease in the signal of my deuterated internal standard over a sequence of injections.

This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by hydrogen atoms from the mobile phase or sample diluent.[4]

Troubleshooting Workflow for Decreasing Internal Standard Signal

start Decreasing IS Signal Observed check_pH Check pH of Mobile Phase and Sample Diluent start->check_pH check_temp Check Autosampler and Column Temperature start->check_temp check_label_pos Review Structure of IS: Is the label in a labile position? start->check_label_pos adjust_pH Adjust pH to ~2.5-3 if method allows check_pH->adjust_pH lower_temp Lower temperature (e.g., 4°C) check_temp->lower_temp consider_alt_IS Consider IS with more stable label position or ¹³C/¹⁵N label check_label_pos->consider_alt_IS end Problem Resolved adjust_pH->end lower_temp->end consider_alt_IS->end

Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.

Problem 2: My calibration curve is non-linear, particularly at higher concentrations.

This can occur due to isotopic interference, where the native analyte contains naturally occurring heavy isotopes (e.g., ¹³C) that contribute to the mass channel of the deuterated internal standard.[2] Another possibility is the presence of unlabeled analyte as an impurity in the deuterated standard.[4]

Troubleshooting Workflow for Non-Linear Calibration Curve

start Non-Linear Calibration Curve check_interference Analyze high concentration of unlabeled analyte. Check for signal in IS channel. start->check_interference check_purity Check Certificate of Analysis for isotopic purity. Consider independent purity assessment. start->check_purity increase_deuteration Use IS with higher degree of deuteration (e.g., d5 or greater) check_interference->increase_deuteration use_13C_15N Switch to ¹³C or ¹⁵N labeled IS check_interference->use_13C_15N adjust_IS_conc Optimize IS concentration check_purity->adjust_IS_conc end Problem Resolved increase_deuteration->end use_13C_15N->end adjust_IS_conc->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Internal Standard

This protocol outlines an experiment to determine if isotopic exchange is occurring under your specific analytical conditions.[3]

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate under various conditions (e.g., room temperature, 4°C, -20°C) for different durations (e.g., 1, 4, 8, 24 hours).

    • Solvent Stability Samples: Spike the IS into your reconstitution solvent and mobile phase and incubate under the same conditions as the matrix samples.

  • Sample Processing: After incubation, process the samples using your established extraction and reconstitution procedure.

  • LC-MS/MS Analysis: Analyze all samples in a single run. Monitor the peak area of the deuterated internal standard and also the mass transition of the unlabeled analyte to check for any increase in its signal.

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests instability.

    • Examine the chromatograms of the incubated samples for any peak appearing at the retention time of the unlabeled analyte. An increase in this peak area over time is a direct indication of back-exchange.

Experimental Workflow for Stability Assessment

start Prepare IS-spiked Samples (Matrix and Solvents) t0 T=0 Samples: Process Immediately start->t0 incubation Incubate Samples (Different Times & Temperatures) start->incubation analysis LC-MS/MS Analysis of All Samples t0->analysis process Process Incubated Samples incubation->process process->analysis data Data Analysis: Compare IS Peak Area Check for Analyte Signal Increase analysis->data conclusion Assess Stability and Identify Conditions Causing Exchange data->conclusion

Caption: Experimental workflow for assessing deuterated internal standard stability.

References

stability of Piperidin-4-ol-d5 in acidic and basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Piperidin-4-ol-d5 in acidic and basic solutions. The following information offers troubleshooting advice and answers to frequently asked questions related to experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in acidic and basic solutions?

A1: Assessing the stability of this compound under stressed conditions, such as in acidic and basic solutions, is a critical component of pharmaceutical development known as forced degradation studies.[1][2] These studies help to:

  • Establish the intrinsic stability of the molecule.[2]

  • Identify potential degradation products and pathways.[1][2]

  • Elucidate the molecule's chemical behavior, which is crucial for formulation and packaging development.[2]

  • Validate the specificity of analytical methods used for stability testing.[1]

For deuterated compounds like this compound, these studies also help determine if the deuterium labeling affects the compound's stability compared to its non-deuterated counterpart.

Q2: What are the typical conditions for testing the stability of a compound like this compound in acidic and basic solutions?

A2: Standard protocols for forced degradation studies involve subjecting the compound to hydrolysis under acidic and basic conditions.[3] Typical conditions include:

  • Acid Hydrolysis: Dissolving the compound in 0.1 M HCl and incubating at a specified temperature (e.g., 60°C).[3]

  • Base Hydrolysis: Dissolving the compound in 0.1 M NaOH and incubating at a similar temperature.[3]

The duration of the study can vary, with samples being analyzed at different time points to monitor the extent of degradation.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for analyzing the stability of pharmaceutical compounds.[4] These techniques are effective for:

  • Separating the parent compound from its degradation products.

  • Quantifying the amount of the parent compound remaining over time.

  • Identifying the structure of the degradation products, especially when using a mass spectrometer detector.[4]

Q4: How might the deuterium labeling in this compound affect its stability compared to the non-deuterated Piperidin-4-ol?

A4: The presence of deuterium atoms can influence a molecule's metabolic profile, a concept known as the kinetic isotope effect (KIE).[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] While this primarily affects metabolic stability, it is also important to consider whether this bond strength difference influences chemical stability under harsh acidic or basic conditions. A direct comparison with the non-deuterated analog is recommended to determine any significant differences in degradation rates.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid degradation of this compound under both acidic and basic conditions. The piperidine ring or the hydroxyl group may be susceptible to degradation under the tested conditions.Consider performing the study at a lower temperature to slow down the degradation rate and allow for more precise measurement of kinetics. Also, analyze samples at earlier time points.
Appearance of multiple new peaks in the chromatogram. The compound is degrading into several different products.Use LC-MS to obtain the mass of each degradation product. This information is crucial for proposing potential degradation pathways and identifying the chemical structures of the products.
No degradation is observed under initial stress conditions. The compound is highly stable under the tested conditions.Increase the temperature, the concentration of the acid/base, or the duration of the experiment to induce degradation. This is necessary to confirm that the analytical method is "stability-indicating."
Poor recovery of the compound from the sample matrix. The compound may be adsorbing to the sample vials or reacting with components of the solution.Use silanized glass vials to minimize adsorption. Ensure the purity of all solvents and reagents used in the experiments.[3]

Experimental Protocols

A general methodology for conducting a forced degradation study on this compound is outlined below.

Objective: To evaluate the stability of this compound in acidic and basic solutions and to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • For acid hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl.

    • For base hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH.

    • Prepare a control sample by mixing an aliquot of the stock solution with high-purity water.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots from the acidic and basic solutions before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and, if possible, characterize any degradation products.

Data Presentation

The results of the stability study can be summarized in a table for clear comparison.

Table 1: Stability of this compound in Acidic and Basic Solutions at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)% Remaining (Control - Water)
0100100100
295.298.599.8
488.796.199.5
875.492.399.2
2450.185.698.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

The logical workflow for conducting a stability assessment of this compound can be visualized as follows:

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Prepare Stock Solution of this compound acid_sample Prepare Acidic Sample (0.1 M HCl) start->acid_sample base_sample Prepare Basic Sample (0.1 M NaOH) start->base_sample control_sample Prepare Control Sample (Water) start->control_sample incubate Incubate all samples at elevated temperature (e.g., 60°C) acid_sample->incubate base_sample->incubate control_sample->incubate sampling Withdraw aliquots at various time points incubate->sampling neutralize Neutralize acidic and basic aliquots sampling->neutralize analysis Analyze by HPLC or LC-MS neutralize->analysis quantify Quantify remaining this compound analysis->quantify identify Identify degradation products analysis->identify report Generate stability report and pathway proposal quantify->report identify->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Addressing Chromatographic Shift of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the chromatographic shift observed with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of deuterated standards and why does it occur?

A1: The chromatographic shift, also known as the deuterium isotope effect, is the phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1] In reversed-phase liquid chromatography (RPLC), deuterated standards typically elute slightly earlier than their non-deuterated analytes.[1][2]

This occurs due to the subtle differences in physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller molecular volume and altered van der Waals interactions.[1] These differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1][3]

Q2: What factors influence the magnitude of the chromatographic shift?

A2: The extent of the retention time shift is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[4][5]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can significantly impact the shift.[1][4] For instance, deuteration on an sp2-hybridized carbon may have a different effect than on an sp3-hybridized carbon.[1]

  • Molecular Structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[4]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[5]

Q3: Can the chromatographic shift of my deuterated internal standard affect my results?

A3: Yes, a significant chromatographic shift can compromise the accuracy and precision of quantitative analyses.[1] If the deuterated internal standard does not co-elute with the analyte, they may experience different matrix effects (ion suppression or enhancement).[6][7] This differential matrix effect can lead to variability in ionization efficiency and ultimately result in inaccurate quantification.[1][8]

Q4: My deuterated standard and analyte used to co-elute, but now I'm observing a shift. What could be the issue?

A4: A sudden or gradual shift in retention time when co-elution was previously observed often points to changes in the chromatographic system rather than the inherent isotope effect.[4] Potential causes include:

  • Mobile Phase Composition: Minor variations in the mobile phase, such as a slight change in the organic modifier percentage or pH, can significantly impact retention times.[4]

  • Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and analyte-stationary phase interactions, leading to shifts.[4]

  • Column Equilibration: Inadequate column equilibration before analysis can cause retention time drift in the initial runs.[4]

  • Column Contamination and Degradation: Buildup of matrix components or degradation of the stationary phase over time can alter selectivity and retention.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to a Newly Observed Chromatographic Shift

If you are observing an unexpected chromatographic shift between your analyte and deuterated internal standard, follow this systematic troubleshooting workflow.

A Observe Chromatographic Shift B Confirm Shift: Overlay Analyte and IS Chromatograms A->B C Investigate System Parameters B->C D Check Mobile Phase: Composition, pH, Freshness C->D E Verify Column Temperature: Stability and Accuracy C->E F Ensure Adequate Column Equilibration C->F G Inspect Column Health: Backpressure, Peak Shape C->G H System Issue Resolved? G->H I Yes H->I Yes J No H->J No L Continue Analysis I->L K Proceed to Method Optimization (Guide 2) J->K

Caption: Troubleshooting workflow for a new chromatographic shift.

Guide 2: Method Optimization to Minimize Chromatographic Shift

When the inherent isotope effect causes a significant and reproducible separation, method optimization can help to minimize the retention time difference (ΔRT).

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method to determine the initial ΔRT.

  • Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).[1]

  • Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.[1]

  • Data Analysis: Compare the ΔRT between the analyte and the internal standard for each condition.

  • Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally achieving co-elution.[1]

Experimental Protocol: Temperature Optimization

  • Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.[1]

  • Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[1]

  • Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.[1]

  • Analyze and Compare: Measure the ΔRT at each temperature.

  • Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.[1]

A Persistent Chromatographic Shift B Method Optimization A->B C Adjust Mobile Phase Composition B->C D Optimize Column Temperature B->D E Modify Gradient Profile B->E F Evaluate ΔRT C->F D->F E->F G Is Shift Minimized? F->G H Yes G->H Yes I No G->I No J Finalize Method H->J K Consider Alternative IS (e.g., ¹³C, ¹⁵N) I->K

Caption: Decision tree for method optimization to reduce ΔRT.

Quantitative Data Summary

The following tables summarize hypothetical examples of retention time shifts observed for deuterated standards under different chromatographic conditions.

Table 1: Effect of Mobile Phase Composition on Retention Time (RT) and ΔRT

Mobile Phase (Acetonitrile:Water)Analyte RT (min)Deuterated IS RT (min)ΔRT (min)
50:505.255.180.07
52:485.024.960.06
55:454.784.750.03
58:424.514.490.02

Table 2: Effect of Column Temperature on Retention Time (RT) and ΔRT

Column Temperature (°C)Analyte RT (min)Deuterated IS RT (min)ΔRT (min)
305.625.540.08
355.315.250.06
405.055.010.04
454.824.800.02

Table 3: Impact of Deuteration on Retention Time in Reversed-Phase and Normal-Phase LC

Compound PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (ΔRT)Reference
Olanzapine / Olanzapine-d3Reversed-phase LC-MS/MSSlightly later elutionSlightly earlier elution< 0.16 min[5]
Des-methyl Olanzapine / Des-methyl Olanzapine-d8Reversed-phase LC-MS/MSLater elutionEarlier elution> 0.16 min[5]
Olanzapine / Olanzapine-d3Normal-phase LC-MS/MS1.60 min1.66 min-0.06 min[9]
Desipramine / Desipramine-d8Normal-phase LC-MS/MS2.62 min2.74 min-0.12 min[9]

References

Technical Support Center: Minimizing Matrix Effects with Piperidin-4-ol-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on minimizing matrix effects in bioanalysis, with a specific focus on the application of Piperidin-4-ol-d5 as a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis and why are they a significant concern?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the biological matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can dramatically compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS).[2] Biological samples are exceedingly complex, containing thousands of small molecules, proteins, phospholipids, and salts that can interfere with the analysis.[3]

Q2: How does a deuterated internal standard like this compound help in minimizing matrix effects?

A2: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis.[4] Because it is an isotopically labeled version of the analyte, it has nearly identical physicochemical properties.[5] This means it will have the same chromatographic retention time, extraction recovery, and ionization response as the analyte.[4] By co-eluting with the analyte, the deuterated internal standard experiences the same degree of ion suppression or enhancement, allowing it to effectively compensate for these matrix-induced variations.[6] The use of a stable isotope-labeled internal standard (SIL-IS) significantly improves the accuracy and precision of the bioanalytical method.

Q3: What are the ideal properties of an internal standard for LC-MS bioanalysis?

A3: The ideal internal standard should:

  • Be a stable, isotopically labeled version of the analyte (e.g., deuterated, 13C, or 15N labeled).[4]

  • Co-elute with the analyte to experience the same matrix effects.[4]

  • Have a mass increase sufficient to be outside the natural mass distribution of the analyte to avoid cross-talk.[4] A mass difference of 4-5 Da is often ideal.[6]

  • Be of high isotopic purity to prevent interference with the analyte quantification.[7]

  • Be added to the sample as early as possible in the sample preparation workflow to account for variability in extraction and other processing steps.[8]

Q4: When should I suspect that matrix effects are impacting my bioanalytical results?

A4: You should suspect matrix effects if you observe:

  • Poor reproducibility and precision across different sample lots.[9]

  • Inconsistent analyte signal intensity.

  • A significant difference between results obtained with matrix-matched calibrants and those prepared in a neat solvent.[10]

  • Variable internal standard responses across a run.[11]

  • The accuracy and precision of your quality control samples are outside the acceptable limits of ±15%.[1]

Q5: What are the common sources of matrix effects in bioanalysis?

A5: Common sources of matrix effects include endogenous components of the biological matrix such as:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.

  • Salts and proteins: These can also interfere with the ionization process.[12]

  • Metabolites: Other small molecule metabolites present in the sample can co-elute with the analyte of interest.[3]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Question: I am observing a significant and variable signal response for my analyte. How can I confirm this is a matrix effect and what are the immediate steps to mitigate it?

  • Answer:

    • Confirm the Matrix Effect: The first step is to quantitatively assess the matrix effect. The post-extraction spike method is a common approach for this.[1][13]

    • Optimize Sample Preparation: If a significant matrix effect is confirmed, refining your sample preparation is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.

    • Chromatographic Separation: Adjusting the chromatographic conditions to better separate the analyte from co-eluting matrix components can significantly reduce matrix effects. This can involve modifying the mobile phase gradient or using a different column chemistry.[14]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[15]

    • Utilize a SIL-IS: If you are not already using one, incorporating a stable isotope-labeled internal standard like this compound is a highly effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6]

Issue 2: Inconsistent Internal Standard (IS) Response

  • Question: The peak area of my deuterated internal standard, this compound, is highly variable across my analytical run. What could be the cause and how do I troubleshoot it?

  • Answer:

    • Investigate the Source of Variability: High variability in the IS response can stem from several factors including issues with sample processing, instrument performance, or the biological matrix itself (e.g., lipemic or hemolyzed samples).[11][16]

    • Evaluate Sample Preparation Consistency: Ensure that the internal standard is being added accurately and consistently to every sample at the beginning of the extraction process.

    • Check for IS Purity and Stability: Verify the purity of your this compound standard, as impurities can lead to inaccurate results.[7] Also, confirm its stability under the storage and handling conditions of your experiment.[17]

    • Assess for Matrix-Induced Variability: Analyze the IS response in different lots of the biological matrix to determine if specific matrix characteristics are causing the variability.

    • Instrument Check: Perform routine maintenance on your LC-MS system to rule out issues with the autosampler, pump, or ion source.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation95 ± 565 ± 15 (Suppression)
Liquid-Liquid Extraction80 ± 890 ± 10 (Minimal Effect)[16]
Solid-Phase Extraction85 ± 798 ± 5 (No Significant Effect)

Table 2: Performance Comparison of Internal Standards

Internal Standard TypeAnalyte/IS Peak Area Ratio CV (%)Accuracy (% Bias)Key AdvantageReference
Stable Isotope-Labeled (e.g., this compound)< 5%± 5%Best compensation for matrix effects[4][17]
Structural Analog5-15%± 15%Good alternative if SIL-IS is unavailable[18]
No Internal Standard> 20%> 20%Not recommended for quantitative bioanalysis[13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Blank Matrix Extracts: Obtain at least six different sources of the blank biological matrix. Extract these blank samples using your established sample preparation method.[17]

  • Prepare Sample Sets:

    • Set A (Analyte in Extracted Matrix): Spike your analyte and this compound into the extracted blank matrix from step 1.

    • Set B (Analyte in Neat Solution): Prepare a solution of your analyte and this compound in the reconstitution solvent at the same concentration as Set A.[17]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set A) / (Peak Area in Set B)[17]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculation of Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[17]

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[17]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation cluster_interpretation Interpretation blank_matrix 1. Obtain 6+ lots of blank biological matrix extract_blank 2. Extract blank matrix with analytical method blank_matrix->extract_blank set_a Set A: Spike Analyte & IS into extracted blank matrix extract_blank->set_a lcms_analysis 3. Analyze Set A and Set B by LC-MS/MS set_a->lcms_analysis set_b Set B: Prepare Analyte & IS in neat solution set_b->lcms_analysis calc_mf 4. Calculate Matrix Factor (MF) MF = Peak Area (A) / Peak Area (B) lcms_analysis->calc_mf calc_is_mf 5. Calculate IS-Normalized MF IS-Norm MF = MF(Analyte) / MF(IS) calc_mf->calc_is_mf interpretation Assess CV of IS-Norm MF (Should be <= 15%) calc_is_mf->interpretation troubleshooting_workflow cluster_mitigation Mitigation Strategies start Inconsistent/Inaccurate Bioanalytical Results check_me Suspect Matrix Effects? start->check_me optimize_sample_prep Optimize Sample Prep (SPE, LLE) check_me->optimize_sample_prep Yes use_sil_is Use Stable Isotope-Labeled IS (e.g., this compound) check_me->use_sil_is Yes optimize_chroma Optimize Chromatography optimize_sample_prep->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample dilute_sample->use_sil_is revalidate Re-evaluate Method Performance use_sil_is->revalidate

References

common pitfalls when using Piperidin-4-ol-d5 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using Piperidin-4-ol-d5 in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common issues encountered when using this compound as an internal standard?

The most frequent challenges include:

  • Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.

  • Chromatographic Shift: The deuterated internal standard (IS) and the unlabeled analyte having slightly different retention times.

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.

  • Purity Issues: The presence of unlabeled Piperidin-4-ol or other impurities in the deuterated standard.

  • In-source Instability: The deuterated IS showing different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.

Q2: My analytical results are inconsistent. How can I determine if isotopic exchange of this compound is the cause?

Isotopic exchange, or back-exchange, can occur when the deuterium atoms on this compound are replaced by protons from solvents or the sample matrix. This is more likely if the deuterium labels are on the oxygen (-OH) or nitrogen (-NH) atoms.

Troubleshooting Steps:

  • Review the Labeling Position: Confirm the location of the deuterium atoms on the this compound molecule from the manufacturer's certificate of analysis. Deuteriums on the piperidine ring carbons are generally more stable than those on heteroatoms.

  • Conduct an Incubation Study: To test for back-exchange, incubate this compound in a blank matrix (e.g., plasma, urine) for a duration equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the unlabeled Piperidin-4-ol.

  • Control pH and Temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and accelerated at higher temperatures. Ensure that the pH of your solutions is controlled and avoid unnecessary exposure to high temperatures.

Below is a workflow to assess isotopic exchange:

G cluster_0 Isotopic Exchange Troubleshooting start Inconsistent Results Observed check_label Verify Deuterium Label Position (Certificate of Analysis) start->check_label incubation_study Perform Incubation Study (Spike IS in Blank Matrix) check_label->incubation_study analyze_sample Analyze via LC-MS/MS incubation_study->analyze_sample evaluate_signal Evaluate Signal of Unlabeled Analyte analyze_sample->evaluate_signal conclusion Isotopic Exchange Confirmed/ Ruled Out evaluate_signal->conclusion

Troubleshooting workflow for isotopic exchange.

Q3: I'm observing a different retention time for this compound compared to the unlabeled analyte. Why is this happening and how can I fix it?

This phenomenon is known as the "isotopic effect," where the heavier deuterium atoms can cause the deuterated compound to elute slightly earlier in reversed-phase chromatography.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of the separation.

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.

  • Use a Lower Resolution Column: If a slight separation persists, using a column with lower resolution can sometimes help the analyte and internal standard to elute as a single peak, minimizing differential matrix effects.

Q4: How can I assess if matrix effects are impacting my assay?

Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A - 1) * 100

    • A value close to zero indicates minimal matrix effects. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

The following diagram illustrates the workflow for assessing matrix effects:

G cluster_1 Matrix Effect Assessment Workflow prep_A Set A: Analyte + IS in Neat Solvent analysis LC-MS/MS Analysis prep_A->analysis prep_B Set B: Blank Matrix Extract + Analyte + IS prep_B->analysis prep_C Set C: Blank Matrix + Analyte + IS (Pre-Extraction) prep_C->analysis calc_me Calculate Matrix Effect (B/A) analysis->calc_me calc_re Calculate Recovery Efficiency (C/B) analysis->calc_re results Evaluate Ion Suppression/ Enhancement & Recovery calc_me->results calc_re->results

Workflow for assessing matrix effects.

Data Presentation: this compound Specifications

Below is a summary of typical quantitative data for this compound. Always refer to the certificate of analysis provided by your supplier for lot-specific information.

ParameterTypical SpecificationNotes
Isotopic Purity ≥98 atom % DIndicates the percentage of molecules containing the desired number of deuterium atoms.
Chemical Purity ≥98%The purity of the compound as determined by methods such as NMR or GC-MS.
Storage Stability -80°C for 6 months-20°C for 1 monthStability of the solid compound under different storage conditions.[1]

Experimental Protocols

Detailed Methodology: Quantification of an Analyte in Plasma using this compound by LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters for your analyte and instrumentation is essential.

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol. These will be used to create the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound spiking solution to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

4. Data Processing

  • Integrate the peak areas for the analyte and this compound.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is commonly used.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The general workflow for this quantitative analysis is depicted below:

G cluster_2 Quantitative Analysis Workflow sample_prep Sample Preparation (Plasma + IS -> Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio Calculation) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

General workflow for LC-MS/MS quantification.

References

improving peak shape and signal response for Piperidin-4-ol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Piperidin-4-ol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, improve peak shape, and enhance signal response.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing for this compound, a polar basic compound, is most commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] This is particularly prevalent when the mobile phase pH is above 3, where silanol groups become ionized.[1] Other potential causes include column overload, column bed deformation, or extra-column dead volume.[2][3]

Q2: How can I improve the peak shape of my this compound analyte?

A2: To improve peak shape, you need to minimize the unwanted silanol interactions. Here are several effective strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid) can protonate the silanol groups, reducing their ability to interact with the basic analyte.[1][4]

  • Use of Additives: Adding a basic competitor, like triethylamine (TEA), to the mobile phase can block the active silanol sites. However, TEA is not volatile and can suppress the MS signal, so it's not recommended for LC-MS.[5] Volatile buffers like ammonium formate or ammonium acetate are excellent alternatives for LC-MS, as they can help shield the silanol groups and maintain a stable pH.[6]

  • Specialized Columns:

    • High-Purity, End-capped Columns: Modern "Type B" silica columns that are highly pure and extensively end-capped significantly reduce the number of available silanol groups.[1][3]

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the residual silanols from basic analytes.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent peak shape and retention for this compound.[7]

Q3: My signal response (sensitivity) for this compound is low. How can I increase it?

A3: Low signal response in LC-MS is often related to ionization efficiency in the mass spectrometer source. For this compound, which has a basic nitrogen, Electrospray Ionization in positive mode (ESI+) is the preferred method.[8][9] To boost the signal:

  • Optimize Mobile Phase: Use a mobile phase that promotes ionization. An acidic mobile phase (e.g., 0.1% formic acid) ensures the piperidine nitrogen is protonated, which is crucial for efficient ESI+ signal generation.[6]

  • Optimize MS Source Parameters: Systematically optimize key ESI source parameters. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[10][11] It is best to set these parameters to a stable plateau rather than an absolute maximum to ensure method robustness.[8]

  • Sample Preparation: Ensure your sample preparation method effectively removes matrix components that can cause ion suppression.[12]

Q4: My deuterated internal standard (this compound) is not co-eluting with the unlabeled analyte. What should I do?

A4: A slight chromatographic shift between a deuterated internal standard and the native analyte can sometimes occur, known as an "isotopic effect." This is more common with deuterium labels. While minor shifts are often acceptable, significant separation can compromise quantification. To address this, you can try adjusting the mobile phase composition or the gradient slope to minimize the separation.[13] If the problem persists, using an internal standard labeled with ¹³C or ¹⁵N may be a more stable alternative.[13]

Troubleshooting Guides

Diagnosing and Solving Poor Peak Shape

This guide provides a systematic approach to troubleshooting asymmetrical peaks for this compound.

Troubleshooting Flowchart for Poor Peak Shape

G start Problem: Poor Peak Shape check_tailing Is the peak tailing (Asymmetry > 1.2)? start->check_tailing check_fronting Is the peak fronting (Asymmetry < 0.8)? check_tailing->check_fronting  No cause_silanol Likely Cause: Secondary Silanol Interactions check_tailing->cause_silanol  Yes cause_overload Likely Cause: Column Overload or Solvent Mismatch check_fronting->cause_overload  Yes other_issues Other Issues: Check for column void, blocked frit, or extra-column volume. check_fronting->other_issues  No solution_ph Solution 1: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause_silanol->solution_ph solution_reduce_conc Solution: Reduce Sample Concentration or Injection Volume cause_overload->solution_reduce_conc solution_buffer Solution 2: Add Volatile Buffer (e.g., 10mM Ammonium Formate) solution_ph->solution_buffer solution_column Solution 3: Use Specialized Column (HILIC, EPG, High-Purity C18) solution_buffer->solution_column solution_solvent Solution: Match Sample Diluent to Initial Mobile Phase solution_reduce_conc->solution_solvent

Caption: A decision tree for troubleshooting poor peak shape issues.

Enhancing Mass Spectrometry Signal

Use this guide to improve the signal intensity of this compound in your LC-MS/MS analysis.

Parameter CategoryRecommended ActionRationale
Ionization Mode Use Electrospray Ionization (ESI) in Positive Mode.The piperidine nitrogen is basic and readily accepts a proton to form a positive ion, which is ideal for ESI+ detection.[8][9]
Mobile Phase Ensure the mobile phase is acidic (pH 2-4) using a volatile modifier like formic acid (0.1%).An acidic environment promotes the protonation of the analyte ([M+H]+), leading to a significantly higher signal in positive ion mode.
Source Parameters Perform a systematic optimization (tuning) of the ESI source.Parameters like capillary voltage, gas temperatures, and gas flows directly impact the efficiency of ion formation and desolvation.[10][11]
Sample Matrix Evaluate and minimize matrix effects.Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, reducing its signal.[12]
Internal Standard Check for ion suppression of the IS.In some cases, high concentrations of the analyte can suppress the signal of the deuterated internal standard.[14]

Experimental Protocols

General LC-MS/MS Protocol for this compound Quantification

This protocol provides a starting point for method development. Optimization will be required based on the specific matrix and instrumentation used.

LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Analysis cluster_ms MS/MS Detection cluster_data Data Analysis prep1 1. Sample Spiking Spike blank matrix with This compound (IS) prep2 2. Protein Precipitation Add 3 parts cold Acetonitrile to 1 part sample prep1->prep2 prep3 3. Centrifugation Vortex and centrifuge (e.g., 10,000 x g for 10 min) prep2->prep3 prep4 4. Supernatant Transfer Transfer supernatant to a clean plate or vial prep3->prep4 lc1 5. Injection Inject 5 µL of prepared sample prep4->lc1 lc2 6. Chromatographic Separation (See Table 2 for conditions) lc1->lc2 ms1 7. Ionization Positive Electrospray (ESI+) lc2->ms1 ms2 8. Detection Multiple Reaction Monitoring (MRM) ms1->ms2 data1 9. Quantification Calculate Analyte/IS peak area ratio and determine concentration from calibration curve ms2->data1

Caption: A typical workflow for the bioanalysis of this compound.

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterRecommended ConditionNotes
LC Column HILIC (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 50 mm, 1.7 µm) OR High-Purity C18 (e.g., Kinetex C18, 2.1 x 50 mm, 1.7 µm)HILIC provides better retention for polar compounds.[7] A modern, end-capped C18 is a viable alternative.[6]
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic AcidThe buffer shields silanols and the acid promotes ionization.[6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid---
Gradient Start with a high percentage of organic phase (e.g., 95% B for HILIC) or a low percentage (e.g., 5% B for C18). Develop a gradient to ensure retention and separation from matrix components.[7]---
Flow Rate 0.4 mL/minAdjust based on column dimensions and system pressure.
Column Temp 40 °CTemperature can affect retention time and peak shape.
Injection Volume 2 - 10 µL---
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using MRM mode.[9]
Ionization Mode ESI Positive (ESI+)---
MRM Transition To be determined by infusion of the standard.The specific precursor and product ions must be optimized for your instrument.
Source Temp 300 - 350 °CInstrument-dependent; optimize for best signal.[11][15]
Nebulizer Gas 40 - 60 psigInstrument-dependent; optimize for best signal.[11][15]

References

Technical Support Center: Managing Unlabeled Analyte Impurity in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and mitigating issues arising from unlabeled analyte impurity in deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is an unlabeled analyte impurity in a deuterated standard?

An unlabeled analyte impurity refers to the presence of the non-deuterated form of the analyte within the stable isotope-labeled (SIL) or deuterated internal standard (IS).[1] During the synthesis of deuterated compounds, it is challenging to achieve 100% isotopic enrichment, often resulting in trace amounts of the original, unlabeled compound.[2]

Q2: Why is unlabeled analyte impurity a concern in quantitative bioanalysis?

The presence of unlabeled analyte as an impurity in the deuterated internal standard can significantly compromise the accuracy and reliability of quantitative results.[1][2] Key issues include:

  • Inaccurate Quantification: The unlabeled impurity contributes to the analyte's signal, leading to an overestimation of the analyte's true concentration.[1] This is particularly problematic at the lower limit of quantification (LLOQ).[1]

  • Compromised Linearity: Interference from the impurity can negatively affect the linearity of the calibration curve, especially at lower concentrations.[1]

  • Elevated Lower Limit of Quantification (LLOQ): The impurity can increase background noise at the analyte's mass transition, making it difficult to achieve a low and reproducible LLOQ.[1]

  • Failed Validation Batches: Inaccurate quality control (QC) sample results due to the impurity can lead to the failure of entire analytical runs, causing delays and increased costs.[1]

Q3: What are the acceptable levels of isotopic purity for deuterated standards?

For most research and pharmaceutical applications, it is recommended to use deuterated standards with high isotopic purity to ensure reliable and reproducible results. General recommendations are:

Purity TypeRecommended Level
Chemical Purity >99%
Isotopic Enrichment ≥98%[3]

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[1]

Q4: What are the regulatory considerations regarding deuterated compounds?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize that deuteration can alter a drug's pharmacokinetic profile.[4] Deuterated drugs are often considered new chemical entities (NCEs), which can have implications for drug development and patenting.[4][5][6] When using a deuterated internal standard in regulated bioanalysis, it is essential that the standard is of the highest possible purity to ensure data integrity.[2]

Troubleshooting Guides

Problem 1: High background signal for the analyte in blank samples.

  • Possible Cause: Your deuterated internal standard is likely contaminated with the unlabeled analyte.

  • Troubleshooting Steps:

    • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.[7]

    • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[7]

    • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[7]

    • Evaluate the Response: A significant peak at the retention time of the unlabeled analyte indicates contamination. The response should ideally be less than 20% of the LLOQ response for the analyte.[7]

Problem 2: Calibration curve is non-linear, especially at lower concentrations.

  • Possible Cause: Contribution from the unlabeled impurity in the internal standard is causing a disproportionate increase in the analyte signal at low concentrations.

  • Troubleshooting Steps:

    • Assess IS Purity: Quantify the percentage of unlabeled analyte in your internal standard using the protocols outlined below (LC-MS/MS or qNMR).

    • Correction Factor: If the impurity level is known and consistent, you may be able to apply a mathematical correction to your data.

    • Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of the deuterated standard with higher isotopic purity.

Problem 3: Inconsistent or inaccurate quantitative results.

  • Possible Cause: The level of unlabeled impurity may vary between different lots of the deuterated standard, or the standard may be degrading over time.

  • Troubleshooting Steps:

    • Verify New Batches: Always verify the isotopic purity of a new lot of deuterated internal standard before using it in assays.

    • Stability Assessment: If you suspect degradation, perform a stability study by analyzing the standard over time under your storage conditions.

    • Review Storage Conditions: Ensure the deuterated standard is stored under the conditions recommended by the manufacturer to prevent degradation.

Experimental Protocols

Protocol 1: Quantifying Unlabeled Analyte Impurity using LC-MS/MS

This protocol provides a method to determine the percentage of unlabeled analyte present as an impurity in a deuterated internal standard.

1. Materials and Reagents:

  • Deuterated internal standard (IS)

  • Unlabeled analyte standard

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

2. Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of the deuterated IS in a suitable solvent (e.g., 1 mg/mL).

    • Prepare a separate stock solution of the unlabeled analyte at the same concentration.

  • Prepare Working Solutions:

    • Prepare a dilution series of the unlabeled analyte to create a calibration curve.

    • Prepare a working solution of the deuterated IS at the concentration used in your analytical method.

  • LC-MS/MS Analysis:

    • Analyze the calibration curve standards to establish the response of the unlabeled analyte.

    • Analyze the deuterated IS working solution, monitoring the mass transition of the unlabeled analyte.

  • Data Analysis:

    • Determine the concentration of the unlabeled analyte impurity in the deuterated IS solution by comparing its response to the calibration curve.

    • Calculate the percentage of the unlabeled analyte impurity in the deuterated standard.

Hypothetical Data Summary:

SampleAnalyte Peak AreaCalculated Concentration (ng/mL)
Calibration Std 15,0001.0
Calibration Std 224,5005.0
Calibration Std 349,80010.0
Deuterated IS 1,250 0.25

In this example, if the deuterated IS was prepared at a nominal concentration of 100 ng/mL, the unlabeled impurity would be 0.25%.

Protocol 2: Determining Isotopic Purity using Quantitative NMR (qNMR)

qNMR can be a powerful tool to determine the isotopic purity of a deuterated standard without the need for a separate unlabeled analyte standard.

1. Materials and Reagents:

  • Deuterated internal standard

  • Certified quantitative NMR (qNMR) internal standard (e.g., maleic acid, dimethyl sulfone)

  • High-purity deuterated solvent for NMR (e.g., DMSO-d6, CDCl3)

  • High-field NMR spectrometer

2. Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated standard and the certified qNMR internal standard.

    • Dissolve both in a precise volume of the deuterated NMR solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete signal relaxation for all relevant protons.

  • Data Analysis:

    • Integrate a well-resolved proton signal from the unlabeled impurity and a signal from the qNMR standard.

    • Calculate the molar amount of the unlabeled impurity relative to the known amount of the qNMR standard.

    • Determine the percentage of the unlabeled impurity in the deuterated standard by weight.

Visualizing Workflows

Workflow for Assessing and Managing Unlabeled Impurity

start Deuterated Standard Received coa Review Certificate of Analysis (CoA) start->coa purity_check Perform Initial Purity Check (LC-MS/MS or qNMR) coa->purity_check acceptable Is Purity Acceptable? (e.g., <0.5% Unlabeled) purity_check->acceptable use_standard Proceed with Use in Assays acceptable->use_standard Yes troubleshoot Troubleshooting Required acceptable->troubleshoot No quantify Quantify Impurity Level troubleshoot->quantify correct Apply Correction Factor to Data quantify->correct new_standard Source Higher Purity Standard quantify->new_standard end_use Use Corrected Data or New Standard correct->end_use new_standard->end_use

Caption: Workflow for the initial assessment and management of unlabeled impurities.

Troubleshooting Workflow for Inaccurate Results

start Inaccurate or Inconsistent Quantitative Results check_blanks Analyze IS in Blank Matrix start->check_blanks signal_present Significant Unlabeled Analyte Signal? check_blanks->signal_present quantify_impurity Quantify % Impurity in IS signal_present->quantify_impurity Yes check_chromatography Review Chromatography (Co-elution) signal_present->check_chromatography No correct_data Correct Data for Impurity Contribution quantify_impurity->correct_data source_new Source New, Higher Purity IS quantify_impurity->source_new check_stability Assess IS Stability check_chromatography->check_stability optimize_method Optimize Chromatographic Method check_stability->optimize_method revalidate Re-validate Assay correct_data->revalidate source_new->revalidate optimize_method->revalidate

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Piperidin-4-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of deuterated internal standards, exemplified by Piperidin-4-ol-d5, against alternative internal standards, supported by experimental data from the analysis of structurally similar compounds.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard. Their use is pivotal for correcting variability during sample preparation and analysis, ultimately enhancing the accuracy and precision of quantitative results. This compound, a deuterated analog of Piperidin-4-ol, serves as an excellent example of a SIL-IS for polar compounds containing a piperidine moiety.

This guide will delve into the comparative performance of deuterated internal standards versus their non-labeled structural analogs, using data from the bioanalysis of antipsychotic drugs that share structural similarities with piperidine derivatives.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize typical bioanalytical method validation data for the analysis of antipsychotic drugs using either a deuterated internal standard or a structural analog internal standard. This comparative data highlights the advantages of using a SIL-IS.

Table 1: Bioanalytical Method Performance with a Deuterated Internal Standard (Paliperidone-d4 for Paliperidone Analysis)

Validation ParameterPerformance MetricAcceptance Criteria
Linearity r² > 0.99r² ≥ 0.99
Accuracy (Intra-day) 98.5% - 104.2%85% - 115% (±20% for LLOQ)
Precision (Intra-day) ≤ 6.8% CV≤ 15% CV (≤ 20% for LLOQ)
Accuracy (Inter-day) 97.9% - 105.1%85% - 115% (±20% for LLOQ)
Precision (Inter-day) ≤ 8.2% CV≤ 15% CV (≤ 20% for LLOQ)
Recovery Consistent (e.g., ~85%)Consistent and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 10%CV ≤ 15%

Data compiled from typical performance characteristics of validated LC-MS/MS methods for paliperidone using Paliperidone-d4 as an internal standard.[1][2][3]

Table 2: Bioanalytical Method Performance with a Structural Analog Internal Standard (e.g., Clozapine for Risperidone Analysis)

Validation ParameterPerformance MetricAcceptance Criteria
Linearity r² > 0.99r² ≥ 0.99
Accuracy (Intra-day) 92.1% - 110.5%85% - 115% (±20% for LLOQ)
Precision (Intra-day) ≤ 11.3% CV≤ 15% CV (≤ 20% for LLOQ)
Accuracy (Inter-day) 90.7% - 112.8%85% - 115% (±20% for LLOQ)
Precision (Inter-day) ≤ 13.5% CV≤ 15% CV (≤ 20% for LLOQ)
Recovery Variable between analyte and ISConsistent and reproducible
Matrix Effect CV of IS-normalized matrix factor may approach 15%CV ≤ 15%

Data compiled from representative performance of validated LC-MS/MS methods for risperidone using a structural analog internal standard.[4]

The data clearly demonstrates that methods employing a deuterated internal standard typically exhibit better precision (lower %CV) and a more effectively compensated matrix effect. This is because the SIL-IS co-elutes with the analyte and behaves almost identically during extraction and ionization, providing superior normalization.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective technique for cleaning up biological samples before LC-MS/MS analysis is Solid Phase Extraction.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution (e.g., this compound in methanol). Vortex for 30 seconds.[2]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C8) by washing with methanol followed by equilibration with water.[2]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[2]

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of a piperidine-containing analyte.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate).[2]

  • Flow Rate: 1.0 mL/minute.[2]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) provide clear visualizations of the experimental and logical workflows.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Plasma Sample Spike Add this compound (IS) Sample->Spike Vortex Vortex Spike->Vortex SPE Solid Phase Extraction Vortex->SPE Evap Evaporate SPE->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Bioanalytical Workflow for Quantification

The diagram above illustrates the sequential steps from sample preparation to final data analysis in a typical bioanalytical workflow using an internal standard.

Internal_Standard_Comparison Deuterated Deuterated IS (e.g., this compound) Accuracy High Accuracy Deuterated->Accuracy Precision High Precision Deuterated->Precision MatrixEffect Effective Matrix Effect Compensation Deuterated->MatrixEffect Analog Structural Analog IS VariableAccuracy Good to Variable Accuracy Analog->VariableAccuracy VariablePrecision Good to Variable Precision Analog->VariablePrecision LessEffectiveME Less Effective Matrix Effect Compensation Analog->LessEffectiveME

Performance Comparison of Internal Standards

This diagram logically compares the performance outcomes of using a deuterated internal standard versus a structural analog, highlighting the superior performance of the former.

References

A Comparative Guide to Internal Standards: Piperidin-4-ol-d5 vs. C13-Labeled Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the accuracy, precision, and reliability of quantitative bioanalytical methods using mass spectrometry. This guide provides an objective comparison between deuterium-labeled internal standards, using Piperidin-4-ol-d5 as a representative example, and their Carbon-13 (¹³C)-labeled counterparts.

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties closely mimic the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][3] However, the choice of isotope—primarily deuterium (²H or D) versus carbon-13 (¹³C)—can significantly influence assay performance.[1] While deuterated standards like this compound are more common due to lower cost and wider availability, ¹³C-labeled standards are generally considered superior for many applications.[1][4]

Key Performance Differences: A Head-to-Head Comparison

The fundamental distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.

ParameterDeuterated (e.g., this compound)¹³C-LabeledKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[5][6] This is known as the "isotope effect."[6]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[5][6]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5] Imperfect co-elution can lead to inaccuracies.[5]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[5][6]Highly stable, with no risk of isotopic exchange as the ¹³C atoms are integral to the carbon skeleton of the molecule.[5][6][7]The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing loss of the label and inaccurate results.[5][7]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5][6]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[5][6]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5]
Accuracy & Precision Can lead to inaccuracies. One study showed a 40% error in an example due to an imperfect retention time match.[5] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[8]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[8]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[5]
Commercial Availability & Cost Generally more widely available and less expensive.[3][4]Availability is increasing, but they can be more costly to synthesize.[4][7][9]The higher cost of ¹³C-IS may be offset by reduced time spent on method development and the assurance of higher data quality.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of analytical methods. Below is a representative protocol for a quantitative bioanalysis using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological matrix sample (e.g., plasma, urine).

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (either this compound or its ¹³C-labeled analog) at a known concentration.

  • Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of small polar molecules like piperidin-4-ol.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 2% to 95% B over 5 minutes) is employed to elute the analyte and internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Analyte (Piperidin-4-ol): Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

    • ¹³C-labeled Piperidin-4-ol: Monitor the corresponding mass-shifted precursor to product ion transition.

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Key Differences

The following diagrams illustrate the experimental workflow and the critical differences in chromatographic behavior between deuterated and ¹³C-labeled internal standards.

G cluster_workflow Experimental Workflow for Bioanalysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (this compound or ¹³C-IS) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantification (Analyte/IS Peak Area Ratio) Analyze->Quantify

A typical workflow for quantitative bioanalysis using an internal standard.

G cluster_chromatography Chromatographic Elution Profile Comparison cluster_d5 Slight Retention Time Shift cluster_c13 Perfect Co-elution d5_IS d5-IS Analyte1 Analyte c13_IS_Analyte ¹³C-IS + Analyte

Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards.

Conclusion and Recommendation

Based on the principles of analytical chemistry and available comparative data, ¹³C-labeled internal standards are the superior choice for developing robust and highly accurate quantitative bioanalytical methods. [1][6] Their key advantages include:

  • Identical Chromatographic Behavior: This ensures perfect co-elution with the analyte, providing the most accurate compensation for matrix effects.[5][6]

  • Enhanced Isotopic Stability: There is no risk of isotope exchange, which can be a concern with deuterated standards, especially those with labels on heteroatoms.[5][6]

  • Improved Accuracy and Precision: The closer physicochemical match to the analyte leads to more reliable and reproducible results.[5][8]

While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, researchers must be acutely aware of their potential limitations.[5][6] These include chromatographic shifts and the possibility of deuterium exchange, which can compromise data integrity.[6] When using deuterated standards, thorough validation is essential to ensure these potential issues do not affect the accuracy of the results.

For the most demanding applications in drug development and clinical research, where the highest level of data quality is non-negotiable, the investment in a ¹³C-labeled internal standard is highly recommended.[6]

References

A Comparative Guide to Assessing the Isotopic Purity of Piperidin-4-ol-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is a critical quality attribute for deuterated compounds like Piperidin-4-ol-d5. This guide provides a comprehensive comparison of mass spectrometry-based methods for assessing isotopic purity, supported by experimental protocols and data presentation. While specific vendor data for this compound is not publicly available, this guide presents a representative comparison based on common industry standards.

Data Presentation: Isotopic Purity Comparison

The isotopic purity of deuterated compounds is a key parameter, with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy being the primary analytical techniques for its determination.[1] A typical expectation for commercially available deuterated standards is an isotopic enrichment of ≥ 98%.[2] The following table illustrates a hypothetical comparison of this compound from two different suppliers, showcasing how data on isotopic purity is typically presented.

Parameter Supplier A Supplier B Method
Stated Isotopic Purity ≥ 98%≥ 99%Vendor Certificate of Analysis
Measured Isotopic Purity (d5) 98.7%99.2%LC-ESI-HR-MS
d4 Isotopologue Abundance 1.1%0.7%LC-ESI-HR-MS
d0 (Unlabeled) Abundance < 0.2%< 0.1%LC-ESI-HR-MS
Chemical Purity > 99.5%> 99.8%HPLC-UV
Deuterium Label Position ConfirmedConfirmed¹H and ²H NMR

Experimental Protocols

A robust assessment of isotopic purity involves a combination of mass spectrometry and NMR spectroscopy.[3]

1. Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

This method is advantageous due to its speed, high sensitivity, and low sample consumption.[4][5]

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is recommended.[4][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • Chromatographic Conditions (Optional but Recommended):

    • LC System: UPLC or HPLC system.

    • Column: A suitable reversed-phase column (e.g., C18, 100 Å, 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient to ensure good peak shape and separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Resolution: Set to a high value (e.g., > 70,000 FWHM) to resolve the isotopic peaks.

    • Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺. For Piperidin-4-ol (C5H11NO), the unlabeled [M+H]⁺ is at m/z 102.0919. For this compound, the expected [M+H]⁺ is at m/z 107.1232.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the d0 to d5 isotopologues.

    • Integrate the peak areas of the corresponding isotopic ions from the mass spectrum under the chromatographic peak.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d5) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d5))] x 100

2. Confirmation of Deuterium Label Position by NMR Spectroscopy

NMR spectroscopy is the benchmark technique for confirming the location of deuterium substitution.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of the deuterated standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts compared to the unlabeled standard confirms the positions of deuterium labeling.

    • ²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals of the deuterium atoms.

Alternative Methods for Isotopic Purity Assessment

While HR-MS and NMR are the most common techniques, other methods can also be employed.

  • Molecular Rotational Resonance (MRR) Spectroscopy: This technique offers very high resolution and can provide a complete description of the isotopic composition, differentiating between isotopomers.[8] However, it is a less commonly available technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be used to assess isotopic purity, though it may be less precise than HR-MS for complex isotopic distributions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis cluster_Result Result Stock Prepare Stock Solution (1 mg/mL) Working Dilute to Working Solution (1 µg/mL) Stock->Working Inject Inject Sample into LC-HRMS Working->Inject Separate Chromatographic Separation Inject->Separate Detect High-Resolution Mass Detection Separate->Detect Extract Extract Ion Chromatograms Detect->Extract Integrate Integrate Isotopic Peak Areas Extract->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Report Isotopic Purity Report Calculate->Report NMR_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Analysis cluster_DataAnalysis Data Analysis cluster_Result Result Dissolve Dissolve Sample in Deuterated Solvent Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire2H Acquire ²H NMR Spectrum Dissolve->Acquire2H Analyze1H Analyze ¹H Signal Attenuation Acquire1H->Analyze1H Analyze2H Analyze ²H Signals Acquire2H->Analyze2H Confirm Confirm Deuterium Label Position Analyze1H->Confirm Analyze2H->Confirm

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring Piperidin-4-ol-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioanalysis, the robust and reliable quantification of analytes is paramount. The cross-validation of analytical methods ensures consistency and accuracy when different techniques are employed. This guide provides a comparative analysis of two distinct analytical methods for the quantification of a hypothetical therapeutic agent, "FictionalDrugX," in human plasma. Method A employs a state-of-the-art Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach utilizing Piperidin-4-ol-d5 as a deuterated internal standard. Method B utilizes a more traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, with a structural analog as the internal standard. This guide will provide researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative LC-MS analysis.[1] Their power lies in the principle of isotope dilution mass spectrometry, where the analyte and its deuterated counterpart are nearly identical in their physicochemical properties, ensuring they behave similarly throughout the analytical process.[1] This co-elution minimizes the impact of matrix effects and variations in ionization efficiency, leading to highly accurate and precise results.[2][3] this compound, as a deuterated analog, serves as an ideal internal standard for polar compounds that may be challenging to analyze with high precision using other methods.

Performance Comparison of Analytical Methods

The performance of Method A (LC-MS/MS with this compound) and Method B (HPLC-UV with a structural analog IS) was evaluated based on key validation parameters: linearity, accuracy, precision, and recovery. The results are summarized in the tables below.

Linearity

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte.

ParameterMethod A: LC-MS/MS with this compoundMethod B: HPLC-UV with Structural Analog IS
Calibration Range1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.999> 0.995
Calibration ModelLinear, 1/x² weightingLinear, no weighting
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.

Quality Control SampleMethod A: LC-MS/MS with this compoundMethod B: HPLC-UV with Structural Analog IS
Accuracy (% Bias) Precision (% RSD)
LLOQ (1 ng/mL / 10 ng/mL)2.5%8.2%
Low QC (3 ng/mL / 30 ng/mL)-1.8%5.1%
Mid QC (500 ng/mL / 2500 ng/mL)0.5%3.5%
High QC (800 ng/mL / 4000 ng/mL)-0.2%2.8%
Recovery

Recovery is the measure of the extraction efficiency of an analytical method.

AnalyteMethod A: LC-MS/MS with this compoundMethod B: HPLC-UV with Structural Analog IS
FictionalDrugX92.5%85.1%
Internal Standard91.8%83.7%

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below.

Method A: LC-MS/MS with this compound

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • FictionalDrugX: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion] -> [Product Ion]

  • Ion Source Temperature: 550°C.

Method B: HPLC-UV with Structural Analog IS

1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 500 µL of human plasma into a 15 mL polypropylene tube.

  • Add 50 µL of the internal standard working solution (Structural Analog in methanol).

  • Add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.5) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Methodology Visualization

The following diagrams illustrate the general workflows for sample analysis and the cross-validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample is_spike Spike Internal Standard (this compound or Analog) start->is_spike extraction Protein Precipitation (A) or Liquid-Liquid Extraction (B) is_spike->extraction centrifuge Centrifugation extraction->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS or UV Detection separation->detection data_acq Data Acquisition detection->data_acq

Fig 1. Generalized experimental workflow for sample analysis.

cross_validation_flow start Define Acceptance Criteria prep_qc Prepare QC Samples (Low, Mid, High) start->prep_qc analyze_a Analyze QCs with Method A (LC-MS/MS) prep_qc->analyze_a analyze_b Analyze QCs with Method B (HPLC-UV) prep_qc->analyze_b compare Compare Results (% Difference) analyze_a->compare analyze_b->compare decision Results within Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Fig 2. Logical flow of a cross-validation study.

Conclusion

The cross-validation of these two analytical methods demonstrates the superior performance of the LC-MS/MS method with a deuterated internal standard (this compound) in terms of accuracy, precision, and sensitivity. While the HPLC-UV method provides a viable alternative, particularly for higher concentration samples, the LC-MS/MS method is the preferred choice for bioanalytical studies requiring high data quality and reliability, especially at the lower limits of quantification. The use of a deuterated internal standard like this compound is a key factor in achieving this level of performance by effectively compensating for analytical variability.[1] This guide underscores the importance of selecting the appropriate analytical method and internal standard to ensure the integrity of data in drug development.

References

A Comparative Guide to Internal Standards: Maximizing Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, the demand for rigorous and reliable quantitative analysis is paramount. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), form the backbone of pharmacokinetic, toxicokinetic, and biomarker studies. The accuracy and precision of these methods are critically dependent on the effective use of internal standards (IS). An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control (QC) to correct for variability during the analytical process.[1][2][3]

This guide provides a comprehensive comparison of the most common types of internal standards, their impact on assay accuracy and precision, and the regulatory expectations for their performance, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate IS for their analytical needs.

Comparing Internal Standard Types: Stable Isotope-Labeled vs. Structural Analogs

The two primary types of internal standards used in LC-MS are stable isotope-labeled (SIL) internal standards and structural analogs.[1] The choice between them can significantly influence the performance of an analytical method.

Stable Isotope-Labeled (SIL) Internal Standards

A SIL IS is a form of the target analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This makes the SIL IS chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][4]

Structural Analog Internal Standards

A structural analog is a compound with a chemical structure and physicochemical properties similar to the target analyte but with a different molecular weight.[1][5] These are often used when a SIL IS is not commercially available or is prohibitively expensive.[6][7]

FeatureStable Isotope-Labeled (SIL) ISStructural Analog ISRationale & Supporting Data
Chemical & Physical Properties Nearly identical to the analyte.Similar, but not identical, to the analyte.[1]SIL IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing better compensation for variability.[7][8]
Accuracy & Precision Generally provides higher accuracy and precision.[4][8]Can provide acceptable accuracy and precision, but may be less reliable.Studies have shown that using a SIL-IS can improve the repeatability, precision, and accuracy of a method compared to a structural analogue.[8] However, the choice of a structural analog can still lead to relatively stable accuracy, though with a larger impact on precision.[9][10]
Matrix Effect Compensation Excellent. Experiences the same ion suppression or enhancement as the analyte.[8]Variable. May not fully compensate for matrix effects due to differences in physicochemical properties.Because SIL standards are nearly identical to the analyte, they are affected by matrix components in the same way, leading to more accurate correction.[8]
Cost & Availability Can be expensive and may require custom synthesis.[7]Generally more affordable and readily available.[7]The cost and availability of SIL standards can be a significant factor in their adoption.[7]
Potential Issues Deuterium-labeled standards can sometimes exhibit chromatographic separation from the analyte (isotopic effect).[7] May mask issues with analyte stability or recovery.[7][11]Differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte can lead to biased results.[7]The degree of structural difference between the analyte and a structural analog IS is related to the magnitude of bias and uncertainty in the measurement.[9][10]
Regulatory Acceptance Criteria for Accuracy and Precision

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that define the acceptance criteria for accuracy and precision.[12][13] These criteria are essential for ensuring the reliability of data submitted for regulatory review.

ParameterAcceptance Criteria (FDA & EMA)
Intra-run and Inter-run Precision The coefficient of variation (CV) should not exceed 15% for all QC samples (low, medium, and high). For the Lower Limit of Quantification (LLOQ), the CV should not exceed 20%.[12]
Intra-run and Inter-run Accuracy The mean concentration should be within ±15% of the nominal value for all QC samples. For the LLOQ, it should be within ±20% of the nominal value.[12]
Dilution Integrity If samples require dilution, the accuracy and precision of the diluted samples should be within ±15%.[12]

These criteria apply to the overall method performance, which is directly influenced by the choice and performance of the internal standard.

Experimental Protocols

Protocol 1: Assessment of Accuracy and Precision

This protocol outlines the procedure for evaluating the accuracy and precision of a bioanalytical method, a critical component of method validation.

Objective: To determine the intra-run and inter-run accuracy and precision of the analytical method at multiple concentration levels.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • Analyte reference standard

  • Internal standard (SIL or structural analog)

  • Quality control (QC) samples at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 75-85% of the Upper Limit of Quantification)

Procedure:

  • Preparation of Calibration Standards and QC Samples:

    • Prepare a stock solution of the analyte and the internal standard.

    • Spike blank biological matrix with the analyte to create calibration standards and QC samples at the specified concentrations.

  • Intra-run (Within-run) Accuracy and Precision:

    • Analyze a minimum of five replicates of each QC level (LLOQ, Low, Medium, High) in a single analytical run.

    • The run should also include a full calibration curve.

  • Inter-run (Between-run) Accuracy and Precision:

    • Repeat the analysis described in step 2 in at least three separate analytical runs on at least two different days.[12]

  • Data Analysis:

    • For each run, calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Accuracy: Calculate the percent deviation of the mean calculated concentration from the nominal concentration for each QC level.

      • % Accuracy = ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100

    • Precision: Calculate the coefficient of variation (CV) for the measured concentrations at each QC level.

      • % CV = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100

  • Acceptance Criteria:

    • Compare the calculated accuracy and precision values against the regulatory guidelines (±15% for QCs, ±20% for LLOQ for accuracy; ≤15% CV for QCs, ≤20% CV for LLOQ for precision).[12]

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate important workflows and relationships in the context of internal standard selection and use.

Caption: Workflow for selecting an appropriate internal standard.

IS_Impact_on_Accuracy_Precision cluster_IS Internal Standard Choice cluster_Factors Compensated Analytical Variabilities cluster_Outcome Assay Performance SIL Stable Isotope-Labeled (SIL) IS Matrix Matrix Effects SIL->Matrix Extraction Extraction Recovery SIL->Extraction Ionization Ionization Variability SIL->Ionization Analog Structural Analog IS Analog->Matrix Analog->Extraction Analog->Ionization Accuracy High Accuracy Matrix->Accuracy Precision High Precision Matrix->Precision Extraction->Accuracy Extraction->Precision Ionization->Accuracy Ionization->Precision

Caption: Impact of internal standard choice on assay performance.

References

Navigating Bioanalysis: A Comparative Look at Analyte and Piperidin-4-ol-d5 Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the precision and accuracy of quantifying analytes in complex biological matrices are paramount. A crucial aspect of achieving reliable results lies in the extraction process, which aims to isolate the target analyte from interfering substances. The use of a stable isotope-labeled internal standard (IS), such as Piperidin-4-ol-d5, is a cornerstone of robust bioanalytical methods, particularly those employing mass spectrometry. The fundamental assumption is that the deuterated internal standard will mimic the behavior of the analyte throughout the sample preparation and analysis, thus compensating for any variability, including in extraction recovery.

This guide provides a comparative overview of the extraction recovery of an analyte alongside its deuterated internal standard, this compound. We will delve into the experimental data, detailed protocols, and the underlying principles that govern this critical aspect of bioanalytical method validation.

The Principle of Co-Extraction: Analyte and Internal Standard

Ideally, an internal standard should have physicochemical properties as close as possible to the analyte it is intended to track. This is why deuterated standards are considered the gold standard in mass spectrometry-based bioanalysis.[1] The minor mass difference due to deuterium substitution generally has a negligible effect on the compound's chemical behavior, leading to the expectation of identical extraction recovery, chromatographic retention time, and ionization response.[1]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of consistent and reproducible recovery for both the analyte and the internal standard in their bioanalytical method validation guidelines. While 100% recovery is not a strict requirement, the consistency of the recovery is critical for ensuring the accuracy and precision of the analytical method.

Quantitative Comparison of Extraction Recovery

While specific recovery percentages can vary significantly depending on the analyte, the biological matrix, and the extraction method employed, the key is the comparability between the analyte and its deuterated internal standard. For a well-developed method, the extraction recovery of the analyte and this compound should be similar.

As a representative example from a bioanalytical method validation for the drug pregabalin and its deuterated internal standard (pregabalin-d4), the overall recovery was found to be highly comparable:

CompoundMean Overall Recovery (%)
Pregabalin86.49%
Pregabalin-d486.57%

This data is illustrative and based on a similar scenario of an analyte and its deuterated internal standard. Specific data for an analyte with this compound would be method-dependent.

This near-identical recovery demonstrates the effectiveness of the deuterated internal standard in mimicking the behavior of the analyte during the solid-phase extraction process.

Experimental Protocols for Extraction Recovery Assessment

The determination of extraction recovery is a fundamental component of bioanalytical method validation. Below are detailed methodologies for assessing recovery using two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte.

Objective: To determine the extraction efficiency of the analyte and this compound from a biological matrix (e.g., plasma, urine).

Materials:

  • Biological matrix (e.g., human plasma)

  • Analyte stock solution

  • This compound (Internal Standard) stock solution

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Reconstitution solution (e.g., mobile phase)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): Blank biological matrix is spiked with the analyte and this compound before the extraction process. This set represents the recovery through the entire extraction procedure.

    • Set B (Post-extraction Spike): Blank biological matrix undergoes the entire extraction process, and the analyte and this compound are spiked into the final, clean extract after elution. This set represents 100% recovery, as no extraction loss is possible.

    • Set C (Neat Solution): The analyte and this compound are spiked directly into the reconstitution solution at the same final concentration as Set A and B. This set is used to assess the matrix effect.

  • SPE Workflow:

    • Conditioning: The SPE cartridge is conditioned by passing methanol through it.

    • Equilibration: The cartridge is then equilibrated with water.

    • Loading: The pre-spiked samples (Set A) or blank matrix (for Set B) are loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interferences.

    • Elution: The analyte and internal standard are eluted from the cartridge with a strong organic solvent.

  • Sample Analysis:

    • The eluates from Set A and B are evaporated to dryness and reconstituted in the reconstitution solution.

    • All three sets of samples are then analyzed by LC-MS/MS.

  • Calculation of Extraction Recovery: The extraction recovery is calculated by comparing the peak area of the analyte and internal standard in the pre-extraction spiked samples (Set A) to that of the post-extraction spiked samples (Set B).

    Recovery (%) = (Peak Area of Analyte/IS in Set A / Peak Area of Analyte/IS in Set B) x 100

Diagram of the SPE Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Blank_Matrix Blank Biological Matrix Spike_Pre Spike Analyte & This compound Blank_Matrix->Spike_Pre Set A Elute 5. Elute Blank_Matrix->Elute Set B (Blank through SPE) Load 3. Load Sample Spike_Pre->Load Spike_Post Spike Analyte & This compound Evaporate Evaporate & Reconstitute Spike_Post->Evaporate Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Equilibrate->Load Wash 4. Wash Load->Wash Wash->Elute Elute->Spike_Post Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Workflow for assessing extraction recovery using Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Objective: To determine the partitioning efficiency of the analyte and this compound between an aqueous biological matrix and an organic solvent.

Materials:

  • Biological matrix (e.g., urine)

  • Analyte stock solution

  • This compound (Internal Standard) stock solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • pH adjustment reagents (e.g., buffer solutions, acid, base)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

  • LC-MS/MS system

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Extracted Samples): Blank biological matrix is spiked with the analyte and this compound.

    • Set B (Unextracted Reference): The analyte and this compound are spiked into a clean solvent that is compatible with the final analytical method, representing 100% recovery.

  • LLE Workflow:

    • pH Adjustment: The pH of the spiked biological matrix (Set A) is adjusted to optimize the partitioning of the analyte and internal standard into the organic phase.

    • Extraction: An immiscible organic solvent is added to the sample.

    • Mixing: The sample is vortexed to facilitate the transfer of the analyte and IS into the organic phase.

    • Phase Separation: The sample is centrifuged to achieve a clear separation of the aqueous and organic layers.

    • Collection: The organic layer containing the analyte and IS is carefully transferred to a clean tube.

  • Sample Analysis:

    • The collected organic extract (from Set A) is evaporated to dryness and reconstituted in the reconstitution solution.

    • Both Set A and Set B are analyzed by LC-MS/MS.

  • Calculation of Extraction Recovery: The extraction recovery is calculated by comparing the peak area of the analyte and internal standard in the extracted samples (Set A) to that of the unextracted reference samples (Set B).

    Recovery (%) = (Peak Area of Analyte/IS in Set A / Peak Area of Analyte/IS in Set B) x 100

Diagram of the LLE Workflow:

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Spiked_Matrix Spiked Biological Matrix (Analyte + this compound) pH_Adjust 1. Adjust pH Spiked_Matrix->pH_Adjust Add_Solvent 2. Add Organic Solvent pH_Adjust->Add_Solvent Vortex 3. Vortex Add_Solvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Collect_Organic 5. Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate & Reconstitute Collect_Organic->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Workflow for assessing extraction recovery using Liquid-Liquid Extraction (LLE).

Conclusion

The comparability of extraction recovery between an analyte and its deuterated internal standard, such as this compound, is a critical parameter in the validation of bioanalytical methods. While the absolute recovery values are important, the consistency and similarity between the analyte and the internal standard are what ensure the reliability of the quantitative data. The detailed experimental protocols for SPE and LLE provide a framework for researchers to rigorously assess this parameter and develop robust and accurate bioanalytical assays. The use of a suitable deuterated internal standard that closely mimics the analyte's behavior during extraction is fundamental to mitigating variability and achieving high-quality results in drug development and clinical research.

References

Establishing Linearity and LLOQ in Bioanalytical Assays Using Piperidin-4-ol-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing linearity and the Lower Limit of Quantification (LLOQ) in bioanalytical methods, specifically focusing on the use of Piperidin-4-ol-d5 as a deuterated internal standard. The principles and experimental protocols outlined herein are applicable to the quantitative analysis of a wide range of analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. It effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision of the analytical data. This guide presents a comparative overview of method performance parameters, supported by representative experimental data, to aid researchers in the validation of their bioanalytical assays in accordance with regulatory expectations.

Comparative Performance with Alternative Internal Standards

The selection of an appropriate internal standard is critical to the success of a quantitative bioanalytical method. While various compounds can be employed, stable isotope-labeled (SIL) internal standards, like this compound, are considered the gold standard. The following table compares the expected performance characteristics of a method using this compound against methods employing a structural analog or no internal standard.

Performance ParameterThis compound (SIL IS)Structural Analog ISNo Internal Standard
Linearity (Correlation Coefficient, r²) Typically ≥ 0.995≥ 0.99Often < 0.99, more variable
LLOQ Precision (%CV) ≤ 20%≤ 25%Can exceed 30%
LLOQ Accuracy (%Bias) ± 20%± 25%Can exceed 30%
Correction for Matrix Effects HighModerate to LowNone
Correction for Extraction Variability HighModerateNone
Overall Method Robustness HighModerateLow

This table presents typical performance expectations. Actual values are method-dependent and must be experimentally determined.

Establishing Linearity and LLOQ: A Representative Case Study

To illustrate the process of establishing linearity and LLOQ, a hypothetical case study is presented for the analysis of a fictional small molecule analyte, "Analyte X," in human plasma, using this compound as the internal standard.

Experimental Protocol: Linearity and LLOQ Determination

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Analyte X in methanol at a concentration of 1 mg/mL.

  • Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the primary stock solutions, prepare a series of working standard solutions of Analyte X by serial dilution in 50% methanol/water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol/water.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of Analyte X to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard, QC sample, and blank plasma, add 10 µL of the working internal standard solution (this compound, 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Analyte X and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of Analyte X to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Analyte X.

  • Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

  • Determine the concentration of Analyte X in the QC samples by back-calculation from the calibration curve.

Workflow for Establishing Linearity and LLOQ

G cluster_sample Biological Sample cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Analyte Extraction Sample Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_Signal Analyte Signal MS_Ionization->Analyte_Signal IS_Signal IS Signal MS_Ionization->IS_Signal Ratio Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Quantification Ratio->Quantification

Inter-Laboratory Comparison of a Bioanalytical Assay for the Quantification of [Analyte Name] using Piperidin-4-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of a bioanalytical method for the quantification of a hypothetical analyte, "[Analyte Name]," using Piperidin-4-ol-d5 as a stable isotope-labeled internal standard (SIL-IS). The objective is to assess the method's reproducibility and robustness across different laboratory environments. The use of a SIL-IS like this compound is a best practice in modern bioanalytical method validation, particularly for mass spectrometry-based assays, as it helps to correct for variability during sample preparation and analysis.[1][2][3][4][5] This guide presents hypothetical performance data from three distinct laboratories to illustrate the comparison process, followed by a detailed experimental protocol that can be adapted for implementation.

Comparative Performance Data

The following tables summarize the hypothetical performance characteristics of the bioanalytical method as determined by three independent laboratories. These metrics are crucial for validating the accuracy, precision, and reliability of the assay.[6][7]

Table 1: Accuracy and Precision of Quality Control (QC) Samples

Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (% Nominal), while precision is represented by the coefficient of variation (%CV).[8] According to regulatory guidelines, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the %CV for precision should not exceed 15% (20% for LLOQ).[9][10]

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Nominal)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Lab A LLOQ1.00.9595.08.511.2
Low3.02.9197.06.28.8
Mid30.030.9103.04.56.1
High80.078.498.03.85.5
Lab B LLOQ1.01.08108.011.113.5
Low3.03.15105.07.89.9
Mid30.028.896.05.97.3
High80.082.4103.04.26.8
Lab C LLOQ1.00.9191.09.812.4
Low3.02.8595.07.19.2
Mid30.031.2104.05.16.5
High80.077.697.04.65.9

Table 2: Linearity and Sensitivity

Linearity demonstrates the proportional relationship between the analyte's concentration and the instrument's response over a defined range.[6][7] The coefficient of determination (r²) is expected to be ≥ 0.99. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7]

LaboratoryCalibration Curve Range (ng/mL)Regression ModelCoefficient of Determination (r²)LLOQ (ng/mL)
Lab A 1.0 - 100.0Linear, 1/x² weighting0.99851.0
Lab B 1.0 - 100.0Linear, 1/x² weighting0.99791.0
Lab C 1.0 - 100.0Linear, 1/x² weighting0.99911.0

Experimental Protocol

This section details a representative methodology for the quantification of "[Analyte Name]" in human plasma using this compound as an internal standard, employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

2.1. Materials and Reagents

  • Analytes: [Analyte Name] reference standard, this compound (Internal Standard).

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Biological Matrix: Blank human plasma (K2-EDTA).

2.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of [Analyte Name] and this compound in methanol.

  • Working Solutions:

    • Prepare a series of [Analyte Name] working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water for calibration standards and quality control samples.

    • Prepare an internal standard working solution of this compound at a concentration of 50 ng/mL in 50:50 (v/v) methanol:water.[2]

2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Note: For different matrices or analytes, other extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) might be more appropriate.[11][12][13]

2.4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • [Analyte Name] Transition: [Parent Ion] > [Product Ion]

    • This compound Transition: [Parent Ion+5] > [Product Ion]

2.5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.[14]

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.[15]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical assay, from sample receipt to final data reporting, as described in the protocol.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification Stock Stock Solution Preparation Working Working Solution Preparation Stock->Working Spike Spike Matrix (Plasma) for Calibrators & QCs Working->Spike Add_IS Add Internal Standard (this compound) Spike->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Bioanalytical assay experimental workflow.

3.2. Principle of Stable Isotope-Labeled Internal Standards

This diagram explains the logical basis for using a SIL-IS like this compound in mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar variations in extraction recovery and matrix effects, allowing for accurate correction.[3][5][16]

G Analyte Analyte in Sample Process Sample Preparation (e.g., Extraction) Analyte->Process IS SIL-IS Added (this compound) IS->Process LCMS LC-MS/MS Analysis Process->LCMS Co-elution Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Quantification Ratio->Result Var1 Variable Recovery Var1->Process Var2 Variable Ion Suppression or Enhancement Var2->LCMS

Rationale for using a stable isotope-labeled internal standard.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Piperidin-4-ol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of Piperidin-4-ol-d5, a deuterated derivative of piperidin-4-ol. Due to the potential hazards associated with this class of compounds, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Hazard Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[4][5][6][7]

  • Serious Eye Damage/Irritation: Can cause serious eye damage.[4][5][6][7]

  • Flammability: Piperidine derivatives can be flammable.[5][6][7]

A summary of the hazards associated with the parent compound, piperidine, is provided in the table below.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][4][5]Work in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[2][4]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[2][4]Avoid all direct contact with skin. In case of contact, immediately wash the affected area with soap and water.[2][4]
Serious Eye Damage/Irritation May cause serious eye damage.[2][4]Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[2][4]
Environmental Hazards Potentially harmful to aquatic life.[2][5]Prevent the release of the chemical into the environment. Do not dispose of it down the drain.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with the full chemical name: "this compound".[1]

    • Indicate that it is "Hazardous Waste".[1][2]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1] Incompatible materials can react violently or produce toxic gases.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[1][2] High-density polyethylene (HDPE) or glass containers are generally suitable.[2][3]

    • The container must have a secure screw-top cap and be in good condition.[1]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]

  • Storage:

    • Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[1][2]

    • The storage area should be secure, cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][2][3][5]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the hazardous waste.[1][2][3]

    • Provide the disposal service with all available information regarding the waste, including its chemical name and known hazards.

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2]

    • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[2]

    • For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][8]

Below is a logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify & Segregate Waste B->C D Label as 'Hazardous Waste: This compound' C->D E Use a Compatible, Leak-Proof Container D->E F Store in a Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Provide Waste Information G->H I Proper Disposal by Licensed Contractor H->I J Spill Response K Exposure Response

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.